molecular formula C11H8F3NO2 B1177277 polypyrimidine tract-binding protein CAS No. 139076-35-0

polypyrimidine tract-binding protein

Cat. No.: B1177277
CAS No.: 139076-35-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of RNA-Binding Proteins (RBPs) and Post-Transcriptional Gene Regulation

Gene expression is a fundamental biological process that involves the conversion of genetic information encoded in DNA into functional products, such as proteins. While transcription, the process of creating an RNA copy of a gene, is a critical regulatory step, it is now well established that gene regulation is also extensively controlled at the post-transcriptional level. This regulation is largely orchestrated by a diverse class of proteins known as RNA-binding proteins (RBPs). nih.govnih.gov In eukaryotic cells, it is estimated that thousands of different RBPs exist, each with specific RNA-binding properties and protein-protein interaction capabilities. nih.gov These proteins bind to RNA molecules, forming ribonucleoprotein (RNP) complexes that influence every aspect of an RNA's life, from its synthesis and processing to its transport, stability, and translation. nih.govoup.com

Post-transcriptional gene regulation encompasses a variety of mechanisms, including pre-messenger RNA (pre-mRNA) splicing, polyadenylation, mRNA transport, mRNA stability, and translation. mdpi.com RBPs are central players in all of these processes. portlandpress.com For instance, by binding to specific sequences or structural elements within an RNA molecule, RBPs can modulate the accessibility of the ribosomal binding site, thereby controlling the initiation of translation. nih.gov They can also influence mRNA stability by recruiting or blocking the access of ribonucleases (RNases), the enzymes responsible for RNA degradation. nih.gov Furthermore, RBPs play a crucial role in alternative splicing, a process that allows for the production of multiple protein variants (isoforms) from a single gene. youtube.com This is achieved by guiding the splicing machinery to include or exclude specific exons from the final mature mRNA. youtube.com The combinatorial control exerted by various RBPs allows for a highly complex and fine-tuned regulation of gene expression, which is essential for cellular function and development. nih.govoup.com

Defining the Polypyrimidine Tract-Binding Protein Family

The this compound (PTBP) family is a group of well-characterized RBPs that play significant roles in multiple aspects of post-transcriptional gene regulation. mdpi.comnih.gov These proteins are known to influence mRNA stability, translation, and, most notably, alternative splicing. nih.gov The PTBP family in vertebrates consists of three paralogs: PTBP1, PTBP2, and PTBP3. nih.govnih.gov While these proteins share a high degree of similarity in their amino acid sequences (up to 80% identity), they exhibit distinct expression patterns and biological functions. nih.govbiorxiv.org

Structurally, PTBPs are characterized by the presence of four RNA recognition motifs (RRMs), which are the domains responsible for binding to RNA. nih.govmdpi.com These RRMs are separated by linker regions. nih.gov The canonical structure of an RRM consists of a four-stranded beta-sheet packed against two alpha-helices. mdpi.com However, the RRMs of PTBPs have some unusual structural features that contribute to their specific RNA-binding properties. nih.gov For example, RRM2 and RRM3 of PTBP contain an additional fifth beta-strand that extends the RNA-binding surface. mdpi.com This structural organization allows PTBPs to recognize and bind to pyrimidine-rich sequences, typically found in the introns of pre-mRNAs. mdpi.comnih.gov

The different members of the PTBP family have distinct tissue-specific expression patterns. PTBP1 is ubiquitously expressed in many cell types. nih.gov In contrast, PTBP2 (also known as neuronal PTB or nPTB) is predominantly expressed in neuronal cells, while PTBP3 (also known as ROD1) is primarily found in hematopoietic cells. biorxiv.org This differential expression is a key factor in their specialized functions, particularly in the context of tissue-specific alternative splicing. biorxiv.org

PTBP Family Member Common Name(s) Primary Tissue Expression Key Functions
PTBP1hnRNP IUbiquitousSplicing regulation, mRNA stability, translation
PTBP2nPTB (neuronal PTB)Neuronal tissuesNeuronal development, alternative splicing in neurons
PTBP3ROD1Hematopoietic cellsHematopoiesis, alternative splicing in hematopoietic cells

Historical Context and Initial Identification of PTBP as a Splicing Factor

The this compound was initially identified in the late 1980s as a component of the spliceosome, the large RNA-protein complex that carries out the splicing of pre-mRNAs. mdpi.com At the time, it was known as heterogeneous nuclear ribonucleoprotein I (hnRNP I). mdpi.comwikipedia.org Early studies demonstrated that this protein specifically binds to the polypyrimidine tract, a sequence rich in pyrimidine (B1678525) nucleotides (cytosine and uracil) located upstream of the 3' splice site of introns. mdpi.com The binding of PTBP1 to this region was found to be directly correlated with splicing efficiency, establishing its role as a key splicing factor. mdpi.com

Further research elucidated the mechanism by which PTBP influences splicing. It was discovered that PTBP often acts as a splicing repressor. mdpi.com By binding to polypyrimidine tracts within or near an exon, PTBP can block the recognition of that exon by the splicing machinery, leading to its exclusion from the mature mRNA. mdpi.com This repressive activity is crucial for regulating alternative splicing events in a tissue-specific manner. For example, the switch in expression from PTBP1 to PTBP2 during neuronal differentiation is a critical event that drives a cascade of alternative splicing changes necessary for the development of mature neurons. nih.govresearchgate.net

The distinct splicing activities of PTBP1 and PTBP2 have been demonstrated in vitro using model systems such as the N1 exon of the c-src pre-mRNA. nih.gov These studies have been instrumental in understanding how these closely related proteins can regulate different sets of exons. nih.gov The initial characterization of PTBP as a splicing factor laid the foundation for a deeper understanding of the intricate mechanisms of post-transcriptional gene regulation and its importance in cellular differentiation and development.

Significance of PTBP Research in Molecular Biology and Cellular Processes

Research on the this compound family has had a profound impact on our understanding of molecular and cellular biology. The study of PTBPs has provided key insights into the mechanisms of alternative splicing and its role in generating proteomic diversity and regulating gene expression. mdpi.comnih.gov This is particularly evident in the context of development, where the differential expression and activity of PTBP paralogs are critical for cell fate decisions and tissue specification. researchgate.netnih.gov For instance, the transition from PTBP1 to PTBP2 expression is a master regulatory switch that governs neuronal differentiation by altering the splicing patterns of a large number of transcripts encoding proteins essential for neuronal function. nih.gov

Beyond their role in splicing, PTBPs have been implicated in a wide array of other cellular processes, highlighting their functional versatility. These include the regulation of mRNA polyadenylation, transport, stability, and translation. mdpi.comnih.gov For example, PTBP1 can bind to the 3' untranslated regions (UTRs) of mRNAs to regulate their stability and localization within the cell. nih.gov It has also been shown to play a role in the internal ribosome entry site (IRES)-mediated translation of certain viral and cellular mRNAs. nih.govnih.gov

The significance of PTBP research extends to human health and disease. Dysregulation of PTBP expression and function has been linked to various pathological conditions, including cancer. nih.govnih.gov In many types of cancer, the expression of PTBP1 is upregulated, which can lead to aberrant alternative splicing of genes involved in cell proliferation, invasion, and metabolism. nih.govnih.gov For example, PTBP1 promotes the expression of the PKM2 isoform of pyruvate (B1213749) kinase, which is associated with the metabolic reprogramming observed in cancer cells. nih.gov Furthermore, PTBPs are being explored as potential therapeutic targets. Recent studies have shown that the depletion of PTBP1 in astrocytes can induce their conversion into functional neurons, offering a potential strategy for treating neurodegenerative diseases like Parkinson's disease. wikipedia.orgnih.gov The ongoing investigation into the multifaceted roles of PTBPs continues to uncover fundamental principles of gene regulation and provide new avenues for therapeutic intervention.

Properties

CAS No.

139076-35-0

Molecular Formula

C11H8F3NO2

Synonyms

polypyrimidine tract-binding protein

Origin of Product

United States

Ptbp Family Members: Paralog Expression, Structure, and Functional Divergence

PTBP1 (hnRNP I): Ubiquitous Expression and Broad Regulatory Roles

Polypyrimidine Tract-Binding Protein 1 (PTBP1), also known as heterogeneous nuclear ribonucleoprotein I (hnRNP I), is the most widely expressed member of the PTBP family, found in nearly all cell types in humans. nih.gov Its ubiquitous nature underscores its fundamental role in a wide array of cellular processes. PTBP1 is a key regulator of alternative splicing, capable of either repressing or activating exon inclusion depending on its binding position on the pre-mRNA. nih.gov Beyond splicing, PTBP1 is involved in regulating polyadenylation, mRNA stability, and translation mediated by internal ribosome entry sites (IRES). nih.gov For instance, it has been shown to regulate the alternative splicing of genes involved in cholesterol biosynthesis, such as HMGCR and the LDL receptor. nih.gov

PTBP2 (nPTB/brPTB): Neuronal and Testis-Specific Expression

In stark contrast to the widespread expression of PTBP1, this compound 2 (PTBP2), also referred to as neuronal PTB (nPTB) or brain-specific PTB (brPTB), exhibits a much more restricted expression pattern. It is primarily found in the nervous system, testis, and muscle cells. nih.govfrontiersin.orgplos.org During neuronal development, a critical regulatory switch occurs where the levels of PTBP1 decrease, leading to a corresponding increase in PTBP2 expression. nih.gov This transition is essential for the maturation of neurons, as PTBP2 controls a program of embryonic splicing necessary for processes like neurite growth and synapse formation. researchgate.net The loss of PTBP2 results in significant defects in neuronal maturation. researchgate.net The expression of PTBP2 is itself regulated by PTBP1, which can repress PTBP2 expression in non-neuronal cells. frontiersin.orgnih.gov

PTBP3 (ROD1): Hematopoietic and Immune Cell-Dominant Expression

The third member of the family, this compound 3 (PTBP3), also known as Regulator of Differentiation 1 (ROD1), is predominantly expressed in hematopoietic and immune cells. nih.govelifesciences.org Initially identified for its role in the differentiation of K562 cells, PTBP3 has since been implicated in various aspects of immune cell function and cancer progression. nih.gov In B cells, both PTBP1 and PTBP3 are expressed and have been shown to be crucial for the maturation and maintenance of these immune cells. nih.gov While PTBP3 has a structure similar to PTBP1, its expression pattern dictates a more specialized role within the hematopoietic system. nih.gov Interestingly, PTBP3 expression can be upregulated in the absence of PTBP1 and PTBP2 in pro-B cells, although it cannot fully compensate for their loss. elifesciences.org

Comparative Analysis of PTBP Paralog Structure and RNA Recognition Motifs (RRMs)

The three PTBP paralogs share a high degree of sequence homology, exceeding 70% at the protein level, and all possess a similar domain architecture. nih.gov This structure is characterized by four RNA Recognition Motifs (RRMs), which are responsible for binding to polypyrimidine-rich sequences in RNA. frontiersin.orgnih.gov Each RRM domain adopts a characteristic βαββαβ fold. researchgate.net

FeaturePTBP1 (hnRNP I)PTBP2 (nPTB/brPTB)PTBP3 (ROD1)
Primary ExpressionUbiquitous nih.govNeurons, Testis, Muscle nih.govfrontiersin.orgplos.orgHematopoietic and Immune Cells nih.govelifesciences.org
Key FunctionGeneral splicing regulation, mRNA stability nih.govnih.govNeuronal development and maturation researchgate.netImmune cell function, differentiation nih.govnih.gov
Structural HallmarkFour RNA Recognition Motifs (RRMs) nih.govfrontiersin.orgnih.gov
Distinguishing Structural FeatureDifferences in unstructured linker regions and post-translational modifications contribute to functional specificity. nih.govSimilar RRM structure to PTBP1. nih.gov

Mechanisms of Functional Redundancy and Specificity Among PTBP Paralogs

The high degree of structural similarity among PTBP paralogs raises questions about their functional overlap and specificity. Research has revealed a complex interplay of redundancy and distinct roles, driven by both compensatory expression and differential interactions.

Compensatory Roles in Cellular Development

There is clear evidence of functional redundancy and compensation among PTBP paralogs. In B cell development, the deletion of Ptbp1 in pro-B cells leads to the upregulation of PTBP2, which allows for normal B cell development to proceed. nih.gov However, the simultaneous deletion of both Ptbp1 and Ptbp2 results in a complete block at the pro-B cell stage, demonstrating that PTBP2 compensates for the loss of PTBP1 in this context. nih.gov Similarly, in the developing brain, a PTBP1 transgene can partially rescue the lethal effects of a Ptbp2 knockout, particularly in the forebrain. nih.gov This indicates that PTBP1 can perform some, but not all, of the functions of PTBP2 during neurogenesis. nih.gov This compensatory mechanism highlights a level of functional overlap that ensures developmental robustness.

Differential Cofactor Interactions and Target Specificity

Despite their similar RNA binding profiles across the transcriptome, PTBP1 and PTBP2 regulate distinct but overlapping sets of alternative exons. nih.gov This suggests that their differential targeting is not primarily determined by their direct interactions with RNA. nih.gov Instead, it is likely that interactions with different protein cofactors determine the specific regulatory outcomes for each paralog. nih.gov For example, the known PTBP1 cofactor, Raver1, binds more strongly to PTBP1 than to PTBP2. nih.gov Furthermore, studies have shown that PTBP1 and PTBP2 interact with distinct sets of proteins under splicing conditions, which could influence their target specificity. plos.orgnih.gov These differential protein-protein interactions, combined with the less conserved and post-translationally modified linker regions, likely provide the basis for the specific functions of each PTBP paralog, allowing them to regulate different sets of exons and cellular processes despite their structural similarities. nih.gov

Molecular Mechanisms of Ptbp Mediated Gene Expression Regulation

Regulation of Alternative Splicing (AS)

Alternative splicing is a fundamental process in higher eukaryotes that allows for the production of multiple protein isoforms from a single gene, thereby greatly expanding the proteomic diversity. PTBP1 is a major regulator of this process, capable of acting as both a repressor and, less commonly, an activator of exon inclusion. nih.govtandfonline.com Its regulatory activity is highly dependent on the location of its binding sites relative to the target exon.

The most well-characterized function of PTBP1 is as a splicing repressor, leading to the exclusion, or "skipping," of alternative exons. nih.gov This repression is achieved through several distinct, though not mutually exclusive, mechanisms:

Steric Hindrance and Competition: One primary mechanism involves PTBP1 binding to the polypyrimidine tract located upstream of the 3' splice site of an alternative exon. This region is also the binding site for the essential splicing factor U2 small nuclear RNP auxiliary factor 65 kDa subunit (U2AF65). By binding to this site, PTBP1 directly competes with and prevents the binding of U2AF65, a critical early step in spliceosome assembly. nih.gov This interference inhibits the recognition of the 3' splice site, leading to the spliceosome skipping over the exon and joining the flanking upstream and downstream exons instead. nih.govnih.gov

RNA Looping and Exon Sequestration: PTBP1 can repress splicing by binding to multiple pyrimidine (B1678525) tracts located in the introns both upstream and downstream of a target exon. This simultaneous binding is thought to induce a loop in the pre-mRNA structure. nih.govresearchgate.net This "looping out" mechanism effectively sequesters the exon, making it physically inaccessible to the spliceosomal machinery and thereby preventing its inclusion. nih.gov Structural studies suggest that the interaction between RRM3 and RRM4 of a single PTBP1 molecule can facilitate this looping. researchgate.net

Splice Site Masking: PTBP1 binding within or near an exon can also directly mask the splice sites from being recognized by spliceosomal components. For instance, PTBP1 binding within an exon can block the U1 snRNP from accessing the upstream 3' splice site, a mechanism observed in the regulation of Fas pre-mRNA. researchgate.net

These repressive activities are often dependent on the presence of multiple PTBP1 binding sites to ensure efficient silencing of an exon. nih.gov

Although predominantly a repressor, PTBP1 can also function as a splicing activator, promoting the inclusion of certain exons. mdpi.comnih.gov This activating role is generally context- and position-dependent. Genome-wide analyses have revealed that PTBP1-dependent exon inclusion often occurs when PTBP1 binds to the intronic regions flanking the competing constitutive splice sites, rather than the alternative exon itself. nih.gov

The proposed mechanism for this activation is that by binding near a strong, constitutive splice site, PTBP1 weakens its recognition by the spliceosome. This interference with the stronger competing site effectively enhances the relative strength of the weaker, alternative splice site, thereby promoting the inclusion of the alternative exon. nih.gov In some cases, PTBP1 may also act as an "anti-repressor" by counteracting the inhibitory activity of other splicing factors. frontiersin.org For example, PTBP1 has been shown to stimulate the inclusion of certain exons by opposing the repressive action of the splicing factor SRp30c. frontiersin.org

The ability of PTBP1 to regulate splicing is fundamentally linked to its capacity to recognize and bind specific RNA sequences. PTBP1 possesses four RRM domains, each capable of binding to short, CU-rich pyrimidine elements. mdpi.complos.org The presence of multiple RRMs allows the protein to recognize a diverse range of pyrimidine-rich sequences rather than a single strict consensus motif. plos.org This flexibility in binding enables PTBP1 to target a wide array of exons throughout the transcriptome.

The location of these binding sites is a primary determinant of PTBP1's effect on splice site selection.

Binding Site Location Predominant Effect Mechanism
Upstream of or within an alternative exon Exon Skipping (Repression) Competition with U2AF65, RNA looping, splice site masking

This interactive table summarizes the positional effects of PTBP1 binding on alternative splicing outcomes.

This positional code allows a single protein to exert opposite regulatory effects, highlighting the complexity of splicing regulation. nih.gov

PTBP1 influences the selection of both 3' and 5' splice sites through its strategic binding to pre-mRNA.

3' Splice Site Modulation: The most common mode of PTBP1-mediated regulation occurs at the 3' splice site. As discussed, by binding to the polypyrimidine tract, PTBP1 directly interferes with the binding of U2AF65, thereby repressing the use of that 3' splice site. nih.gov This is a key mechanism for promoting the skipping of cassette exons.

5' Splice Site Modulation: PTBP1 also regulates alternative 5' splice site choice. Studies have shown that PTBP1 can bind to pyrimidine-rich sequences located between two competing 5' splice sites. researchgate.net This binding often activates the usage of the upstream site. researchgate.net Conversely, binding near a single 5' splice site can weaken it, leading to the use of a downstream alternative. nih.gov For example, in the regulation of the USP5 gene, specific PTBP1 binding occurs at the 5' splice site region used to generate one isoform, thereby inhibiting its recognition and promoting the production of an alternative isoform. nih.gov

PTBP1 does not act in isolation; it exerts its regulatory function through a network of interactions with core components of the spliceosome and by influencing RNA structure.

Interaction with Spliceosomal Components: PTBP1 directly interacts with or influences the binding of several key spliceosomal proteins. Its competition with U2AF65 at the 3' splice site is a classic example. nih.gov Furthermore, PTBP1 has been shown to interact with the U1 snRNP, a component that recognizes the 5' splice site. This interaction can be repressive, as seen when PTBP1 RRM1 makes contact with a stem-loop in the U1 snRNA to repress splicing of the c-Src N1 exon. nih.gov In vitro studies have revealed that PTBP1 interacts with a distinct set of proteins involved in mRNA processing and splicing regulation, which differs from the interactions of its neuronal paralog, PTBP2, potentially explaining their distinct splicing activities. nih.govplos.org

Influence on RNA Secondary Structures: The structure of the pre-mRNA transcript itself can influence PTBP1 binding and function. PTBP1 prefers to bind to single-stranded pyrimidine-rich regions. mdpi.com The formation of RNA secondary structures, such as stem-loops, can either mask or expose PTBP1 binding sites, thereby modulating its regulatory activity. researchgate.net Conversely, PTBP1 binding can induce conformational changes in the RNA. The "looping" model, where PTBP1 binds distant sites to sequester an exon, is a prime example of PTBP1 actively remodeling the RNA secondary structure to regulate splicing. researchgate.net

Control of mRNA Stability and Degradation

Beyond its canonical role in splicing, PTBP1 is also involved in controlling the fate of mature mRNAs, specifically their stability and susceptibility to degradation. wikipedia.orgnih.gov A prominent role for PTBP1 is in protecting certain mRNAs from the nonsense-mediated mRNA decay (NMD) pathway. elifesciences.orgnih.gov

NMD is a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs). It is often triggered by the presence of an exon-junction complex (EJC) downstream of a stop codon, a situation that can arise from splicing errors or be a feature of normal gene regulation. PTBP1 can shield specific transcripts from NMD by binding to sites in the 3' untranslated region (3' UTR), often near the stop codon. nih.gov This binding physically blocks the key NMD factor, UPF1, from associating with the mRNA, thereby preventing the initiation of the decay process. elifesciences.orgnih.gov This protective mechanism is crucial for many human transcripts with naturally long 3' UTRs, allowing them to evade NMD and be translated effectively. nih.gov

Conversely, PTBP1 can also act to destabilize specific mRNAs. For instance, in cardiac fibroblasts, PTBP1 has been shown to bind to the mRNA of the nuclear receptor NR4A1 (Nur77), leading to a reduction in its stability and promoting its decay. researchgate.net This demonstrates that PTBP1's role in mRNA stability is transcript-specific and adds another layer to its function as a post-transcriptional regulator. PTBP1 itself is subject to autoregulation, where it promotes the skipping of its own exon 11, leading to an mRNA isoform that is targeted and degraded by NMD. nih.gov This negative feedback loop helps to maintain homeostatic levels of the PTBP1 protein within the cell. nih.gov

Target mRNAPTBP1 EffectMechanism
Transcripts with long 3' UTRsStabilizationBinds near stop codon, blocks UPF1 binding, inhibits NMD. nih.gov
NR4A1 (Nur77) mRNADestabilizationBinds to mRNA, promoting its decay. researchgate.net
PTBP1 mRNA (own transcript)Destabilization (Autoregulation)Promotes skipping of exon 11, creating an NMD-sensitive isoform. nih.gov

This interactive table summarizes the diverse roles of PTBP1 in controlling mRNA stability.

Binding to 3' Untranslated Regions (3' UTRs) and mRNA Half-Life

PTBP1 frequently binds to the 3' untranslated regions (3' UTRs) of mRNAs, where it can significantly impact their stability and half-life. The 3' UTR is a critical regulatory region that harbors binding sites for various RNA-binding proteins (RBPs) and microRNAs that collectively determine the fate of the mRNA transcript. nih.govunivie.ac.at PTBP1's interaction with 3' UTRs is often associated with the protection of mRNAs from degradation. nih.gov

Research has shown a high density of PTBP1 binding sites within the 3' UTRs of a large set of transcripts. nih.gov This binding can shield the mRNA from endonuclease attack or prevent the recruitment of decay-inducing factors. For instance, PTBP1 has been implicated as an RNA stability factor that is preferentially associated with long 3' UTRs. nih.gov The presence of PTBP1 on the 3' UTR can physically obstruct the access of ribonucleases or other destabilizing proteins to their target sites on the mRNA.

One of the ways PTBP1 is thought to stabilize mRNA is by interacting with other proteins involved in mRNA metabolism. An example is the interaction with poly(A)-binding protein (PABP), which binds to the poly(A) tail at the 3' end of most eukaryotic mRNAs and is known to promote mRNA stability and translation. nih.gov By forming a ribonucleoprotein complex, PTBP1 may enhance the protective function of PABP, thereby increasing the mRNA's half-life. nih.gov The stability of certain mRNAs, such as the alpha-globin mRNA, is dictated by a specific ribonucleoprotein complex in the 3' UTR, and proteins like PTBP1 are key components of such stability-conferring complexes. nih.gov

The following table summarizes research findings on PTBP1's role in mRNA stability through 3' UTR binding:

Target mRNA/ContextPTBP1 FunctionObserved Effect
General transcripts with long 3' UTRsBinds to 3' UTRsIncreased mRNA stability. nih.govnih.gov
CFTR mRNAProtects from NMDIncreased CFTR mRNA abundance. nih.gov
Tnfrsf13c (BAFF-receptor) mRNABinds to 3' UTRImplicated in regulating mRNA abundance. nih.gov
alpha-Globin mRNAComponent of stability complexEnhanced mRNA stability. nih.gov

Interplay with Nonsense-Mediated mRNA Decay (NMD) Pathways

Nonsense-mediated mRNA decay (NMD) is a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins. mdpi.comnih.govmdpi.com A key feature that can trigger NMD is the presence of a long 3' UTR downstream of the stop codon. mdpi.commdpi.com PTBP1 plays a significant role in protecting certain transcripts from this decay pathway. nih.gov

PTBP1 can shield specific cellular and retroviral transcripts from NMD by binding to sequences near the termination codon. nih.gov This binding physically blocks the recruitment of the core NMD factor, UPF1, to the 3' UTR. nih.govnih.gov UPF1 is an RNA helicase that binds to mRNAs and is a key initiator of the NMD process. nih.govnih.gov By preventing UPF1 from accessing the 3' UTR, PTBP1 effectively masks the transcript from being recognized as an NMD substrate. nih.govresearchgate.net This protective mechanism is crucial for genes that naturally possess long 3' UTRs, allowing them to evade NMD and perform their regulatory functions. nih.gov

The interaction between PTBP1 and the NMD machinery is complex. While PTBP1 can directly inhibit UPF1's ability to unwind RNA, its biological function in NMD inhibition requires a high density of binding sites in the 3' UTR. nih.gov This suggests that the accumulation of PTBP1 on the 3' UTR creates a protective shield that excludes UPF1. nih.gov Studies have shown that artificially tethering PTBP1 binding sites to an NMD-sensitive reporter transcript is sufficient to stabilize it. nih.gov

Transcriptome-wide analyses have revealed that many human mRNAs are protected from NMD by PTBP1. nih.gov There is a notable enrichment of PTBP1 binding sites near termination codons, and this pattern correlates with the length of the 3' UTR and the transcript's resistance to NMD. nih.gov This indicates that PTBP1's role in antagonizing NMD is a widespread mechanism for regulating gene expression. nih.gov

NMD FactorInteraction with PTBP1Consequence of Interaction
UPF1 PTBP1 binding near the stop codon blocks UPF1 from binding to the 3' UTR. nih.govThe mRNA is shielded from NMD, leading to its stabilization. nih.govnih.gov
UPF2 PTBP1's prevention of UPF1 binding indirectly affects the recruitment of the UPF2/UPF3 complex. nih.govembopress.orgThe formation of the decay-inducing complex is inhibited. nih.gov
UPF3B Similar to UPF2, the recruitment of UPF3B is hindered by PTBP1's exclusion of UPF1. nih.govembopress.orgNMD activation is suppressed. nih.gov

Regulation of mRNA Nuclear Retention and Elimination

While PTBP1 is well-known for its cytoplasmic functions, it also shuttles between the nucleus and the cytoplasm and plays a role in regulating the nuclear fate of certain mRNAs. researchgate.net In some instances, PTBP1 can mediate the nuclear retention of specific transcripts, preventing their export to the cytoplasm for translation. This function is often linked to its role as a splicing regulator, where it can bind to introns and prevent the completion of splicing, thereby trapping the pre-mRNA in the nucleus.

Furthermore, PTBP1 can be involved in the nuclear elimination of misprocessed or unwanted transcripts. This quality control mechanism ensures that only correctly processed mRNAs are exported to the cytoplasm. While the precise mechanisms are still being elucidated, it is thought that PTBP1 can flag certain transcripts for degradation within the nucleus.

There is also evidence suggesting that PTBP1's binding to IRES elements can occur in the nucleus, and it may be translocated with the IRES-containing mRNA as a ribonucleoprotein complex. mdpi.com In the absence of cellular stress, this interaction could potentially lead to the nuclear retention of the IRES-containing mRNA. mdpi.com

Modulation of mRNA Translation

PTBP1 is a key player in the regulation of mRNA translation, often acting as a translational enhancer or repressor depending on the specific mRNA and cellular context.

Internal Ribosome Entry Site (IRES)-Mediated Translation Initiation

One of the most well-characterized functions of PTBP1 in translation is its role as an IRES trans-acting factor (ITAF). mdpi.comnih.gov IRES elements are structured RNA sequences within the 5' UTR of certain viral and cellular mRNAs that allow for cap-independent translation initiation. nih.govembopress.org This mechanism is particularly important under conditions of cellular stress, such as viral infection or mitosis, when cap-dependent translation is often suppressed. mdpi.comnih.gov

PTBP1 promotes IRES-mediated translation by binding directly to the IRES element. nih.govnih.gov This binding is thought to act as an RNA chaperone, stabilizing the IRES in a specific conformation that is favorable for the recruitment of the 40S ribosomal subunit and other translation initiation factors. mdpi.comnih.gov For example, in the context of the encephalomyocarditis virus (EMCV) IRES, PTBP1 binding compacts the RNA and stabilizes its fold into discrete conformations, which is crucial for its activity. nih.gov

PTBP1's involvement as an ITAF is widespread, affecting a variety of viral and cellular mRNAs. mdpi.com It was first identified as an ITAF for the EMCV IRES and has since been shown to modulate the translation of numerous other viruses, including poliovirus and foot-and-mouth disease virus (FMDV). mdpi.comnih.gov In addition to viral IRESs, PTBP1 also regulates the IRES-mediated translation of many cellular mRNAs involved in processes like cell cycle progression, apoptosis, and cell growth. nih.govmdpi.commdpi.com For instance, PTBP1 promotes the IRES-mediated translation of cyclin B1, a key regulator of the G2/M cell cycle transition. nih.gov

The following table provides examples of viral and cellular IRESs regulated by PTBP1:

IRES SourceGene/VirusFunction of Gene Product
Viral Encephalomyocarditis virus (EMCV)Viral polyprotein. mdpi.com
Foot-and-mouth disease virus (FMDV)Viral polyprotein. nih.gov
Poliovirus (PV)Viral polyprotein. mdpi.com
Hepatitis C virus (HCV)Viral polyprotein (role of PTBP1 is debated). nih.govresearchgate.net
Cellular Cyclin B1G2/M cell cycle transition. nih.gov
Apaf-1Apoptosis. mdpi.comembopress.org
c-mycCell growth and proliferation. mdpi.com
p53Tumor suppressor. mdpi.com

PTBP-Dependent Translational Repression and Activation

Beyond its role in IRES-mediated translation, PTBP1 can also modulate translation through other mechanisms, leading to either repression or activation.

Translational Repression: PTBP1 can repress translation by interfering with the canonical translation initiation machinery. For instance, it can compete with the binding of essential initiation factors to the mRNA. There is evidence that PTBP1 can interact with components of the eIF4F complex, which is crucial for cap-dependent translation. biorxiv.orgmdpi.com By binding to the 5' UTR, PTBP1 might sterically hinder the assembly of the pre-initiation complex at the 5' cap.

Translational Activation: Conversely, PTBP1 can also activate translation. In some cases, this may be linked to its ability to stabilize mRNAs, as discussed previously. A more stable mRNA provides a longer-lasting template for translation. Additionally, PTBP1's interaction with other translation factors can be stimulatory. For example, by promoting the circularization of mRNA through interactions with proteins at both the 5' and 3' ends, such as PABP, PTBP1 could enhance the efficiency of ribosome recycling and re-initiation. nih.govnih.gov

The dual functionality of PTBP1 as both a repressor and an activator highlights the complexity of translational control and suggests that its specific role is determined by the context of the target mRNA, including the location of its binding sites and the presence of other regulatory proteins.

Regulation of Polyadenylation and 3' End Processing

PTBP1 is also involved in the regulation of alternative polyadenylation (APA) and 3' end processing. nih.gov APA is a mechanism that generates different mRNA isoforms from a single gene by utilizing different polyadenylation signals. This can result in mRNAs with different 3' UTRs, which in turn can affect their stability, localization, and translation.

By binding to pyrimidine-rich sequences in the 3' UTR, PTBP1 can influence the choice of polyadenylation site. It can either block the access of the cleavage and polyadenylation machinery to a proximal polyadenylation site, leading to the use of a more distal site, or it can enhance the recognition of a specific site. This regulatory activity adds another layer to PTBP1's multifaceted role in controlling gene expression. The binding of PTBP1 to 3' UTRs has been shown to be widespread, suggesting a broad impact on the transcriptome through the regulation of APA. nih.gov

Effects on Alternative Polyadenylation Site Selection

Polypyrimidine tract-binding protein 1 (PTBP1), a crucial regulator of post-transcriptional gene expression, exerts significant influence over the selection of alternative polyadenylation (APA) sites. This regulation adds a layer of complexity to gene expression by producing mRNA isoforms with varying 3' untranslated regions (3' UTRs), which can in turn affect mRNA stability, localization, and translation efficiency. PTBP1's role in APA is multifaceted, functioning as both a repressor and an enhancer of polyadenylation, depending on the specific gene and cellular context. nih.govfrontiersin.org

The repressive activity of PTBP1 on polyadenylation often involves direct competition with core components of the 3' end processing machinery. One of the key mechanisms is its competition with the Cleavage stimulation factor (CstF). PTBP1 can bind to pyrimidine-rich sequences located downstream of the canonical polyadenylation signal (PAS), thereby sterically hindering the binding of CstF, which is essential for the cleavage and subsequent polyadenylation of the pre-mRNA. This competitive binding model has been well-documented and serves as a primary mechanism by which PTBP1 inhibits the usage of certain poly(A) sites.

Conversely, PTBP1 can also act as a positive regulator of polyadenylation. This activating role is often observed when PTBP1 binds to upstream sequence elements (USEs) relative to the PAS. For instance, in the case of the human C2 complement gene, PTBP1 has a dual function. While overexpression of PTBP1 can inhibit polyadenylation, its knockdown also reduces C2 mRNA expression, indicating a positive role in 3'-end processing under normal conditions. This suggests that the positioning of PTBP1 binding sites in relation to the poly(A) signal is a critical determinant of its regulatory outcome.

A notable example of PTBP1-mediated APA regulation is observed in the CD5 gene during T-cell activation. PTBP1 binds in the vicinity of the proximal poly(A) site (pA1), leading to an increase in mRNA levels, suggesting it promotes the usage of this particular APA site. nih.gov However, the global impact of PTBP1 on APA may be cell-type specific. For example, a study in germinal center B cells suggested that PTBP1 has a more limited role in regulating APA compared to its extensive functions in alternative splicing and controlling mRNA abundance.

The regulatory network of APA is intricate, often involving the interplay of multiple RNA-binding proteins. The selection of a specific poly(A) site is not solely dependent on PTBP1 but is influenced by a combinatorial code of cis-acting elements and their cognate trans-acting factors. The concentration and activity of these factors, including PTBP1, can be modulated by cellular signaling pathways, allowing for dynamic regulation of gene expression in response to various stimuli. nih.gov

Gene TargetPTBP1 Regulatory Effect on APACellular ContextPutative Mechanism
CD5 Promotion of proximal poly(A) site usageT-cell activationBinding near the proximal poly(A) site enhances its selection. nih.gov
C2 Complement Dual role: both activation and repressionGeneral expressionBinds to upstream sequence elements to activate, and competes with CstF at downstream elements to repress.

Influence on mRNA Localization

PTBP1 plays a pivotal role in the spatial organization of gene expression by influencing the subcellular localization of messenger RNAs (mRNAs). This function is critical in polarized cells, such as neurons, where localized protein synthesis is essential for processes like synaptic plasticity and axon guidance. PTBP1's influence on mRNA localization is mediated through its ability to shuttle between the nucleus and the cytoplasm and its subsequent role in the cytoplasmic transport and targeting of specific mRNA transcripts.

Nucleocytoplasmic Shuttling Mechanisms

PTBP1 is not a static nuclear protein; it actively shuttles between the nucleus and the cytoplasm. wikipedia.orgmaayanlab.cloud This dynamic localization is crucial for its diverse functions in both cellular compartments. The process of nucleocytoplasmic shuttling is an energy-dependent mechanism.

Several key domains within the PTBP1 protein are essential for its shuttling activity. Deletion mutagenesis studies have demonstrated that the N-terminus of the protein, along with the first and second RNA recognition motifs (RRMs 1 and 2), are necessary for its movement between the nucleus and cytoplasm. Interestingly, the deletion of RRM3 and RRM4, which are primarily responsible for high-affinity RNA binding, leads to an acceleration of its nucleocytoplasmic shuttling. This suggests that while RNA binding is a key function of PTBP1, it is not a prerequisite for its transport across the nuclear envelope and may, in fact, retard its export from the nucleus.

The shuttling of PTBP1 appears to be uncoupled from the bulk export of mRNA. Inhibition of RNA polymerase II or III, which are responsible for transcribing most mRNAs and other small RNAs, does not block the shuttling of PTBP1. This indicates that PTBP1 can move between the nucleus and cytoplasm independently of its cargo, suggesting a more complex regulatory role for its shuttling than simply acting as an mRNA export factor.

Post-translational modifications also play a significant role in regulating the subcellular distribution of PTBP1. Phosphorylation of PTBP1 by protein kinase A (PKA) has been shown to influence its localization, promoting its accumulation in the cytoplasm. maayanlab.cloud This provides a mechanism for cells to control the cytoplasmic concentration of PTBP1 in response to signaling cues, thereby modulating its activity in mRNA localization and translation.

Feature of PTBP1 ShuttlingExperimental ObservationImplication
Energy Dependence Shuttling is inhibited at low temperatures.An active, regulated transport process.
Required Domains N-terminus, RRM1, and RRM2 are necessary.These domains likely contain nuclear import and export signals or interact with transport machinery.
Role of RNA Binding Deletion of RRM3 and RRM4 accelerates shuttling.RNA binding retains PTBP1 in the nucleus; shuttling is not dependent on being bound to mRNA.
Independence from mRNA Export Inhibition of transcription does not stop shuttling.PTBP1 has regulatory roles in the cytoplasm independent of bulk mRNA export.
Regulation by Phosphorylation PKA phosphorylation promotes cytoplasmic localization.Cellular signaling can control the subcellular location and function of PTBP1. maayanlab.cloud

Role in Cytoplasmic mRNA Transport and Targeting

Once in the cytoplasm, PTBP1 participates in the intricate process of guiding specific mRNA molecules to their designated subcellular destinations for localized translation. This function is particularly well-documented in neuronal cells, where the precise spatial control of protein synthesis is paramount for neuronal function and plasticity. einsteinmed.edu

A classic example of PTBP1's role in mRNA localization comes from studies in Xenopus oocytes, where its homolog, VgRBP60, is a key component of the ribonucleoprotein (RNP) complex that directs the localization of Vg1 mRNA to the vegetal pole. This process is essential for proper embryonic development. VgRBP60, along with other proteins, assembles on the Vg1 mRNA in the nucleus, forming a localization-competent RNP particle that is then exported to the cytoplasm and transported along microtubules by the motor protein kinesin.

In mammalian neurons, PTBP1 has been shown to be involved in the axonal localization of specific mRNAs. For instance, in adult sensory neurons, PTBP1 is found in axons and its levels increase after nerve injury. It associates with mRNAs crucial for injury response and regeneration, such as those encoding importin β1 and RHOA. nih.gov The perturbation of PTBP1 function affects local translation in axons, highlighting its role in regulating protein synthesis at these distal sites. nih.gov While PTBP1 is clearly a component of transported mRNP granules, the precise molecular link between PTBP1 and the microtubule-based motor proteins, such as kinesin and dynein, is still an area of active investigation. It is likely that PTBP1 interacts with adaptor proteins that bridge the mRNP complex to the motor proteins.

The specificity of PTBP1-mediated mRNA localization is determined by cis-acting "zipcode" sequences within the 3' UTRs of the target mRNAs. PTBP1, through its RRM domains, recognizes and binds to these specific sequence or structural motifs, thereby marking the mRNA for transport to a particular subcellular domain. For example, PTBP1 is implicated in the localization of α-actin mRNA to the neurite terminals, a process that is vital for growth cone guidance and neuronal connectivity.

Target mRNASubcellular LocalizationCellular Context/FunctionKey Findings
Vg1 mRNA (Xenopus homolog VgRBP60)Vegetal pole of oocytesEmbryonic developmentPart of a core RNP complex transported by kinesin along microtubules.
α-actin mRNA Neurite terminalsNeurite growth and guidancePKA-activated PTBP1 is involved in its localization.
RHOA mRNA Axons of sensory neuronsNerve injury response and regenerationPTBP1 associates with RHOA mRNA in axons and regulates its local translation. nih.gov
Importin β1 mRNA Axons of sensory neuronsNerve injury responseAxonal levels of PTBP1 and its association with this mRNA increase after injury. nih.gov

Cellular and Developmental Processes Regulated by Ptbps

Neuronal Development and Differentiation

The development of the nervous system is a remarkably complex process characterized by precisely timed gene expression changes that guide a cell from a progenitor state to a fully functional, mature neuron. PTBPs are central players in this process, with the dynamic interplay between PTBP1 and PTBP2 directing a large-scale reprogramming of alternative splicing. biorxiv.org This regulation affects hundreds of transcripts, influencing everything from neuronal lineage commitment to the formation of synaptic connections.

A key event in neuronal development is the switch in expression from PTBP1 to its neuronal homolog, PTBP2. plos.org In neuronal progenitor cells (NPCs), PTBP1 is the predominantly expressed paralog, where it acts to repress a suite of neuron-specific splicing events. nih.govnih.gov As these progenitor cells are induced to differentiate into post-mitotic neurons, the expression of PTBP1 is downregulated, partly through the action of the brain-enriched microRNA, miR-124. elifesciences.org This downregulation relieves the repression on the PTBP2 gene, leading to a sharp upregulation of PTBP2 protein. nih.govelifesciences.org

This transition from a PTBP1-high to a PTBP2-high state initiates a major shift in alternative splicing patterns, allowing for the expression of early neuronal protein isoforms. nih.gov Later, as neurons undergo final maturation and form active synaptic circuits, PTBP2 expression is also downregulated. plos.org This second transition allows for the expression of adult-specific protein isoforms that were repressed by PTBP2, marking the final step in the splicing program of neuronal maturation. nih.gov This sequential expression defines three distinct regulatory states during neuronal differentiation, each characterized by a unique splicing environment.

Developmental StagePredominant PTBPKey Function
Neuronal Progenitor Cell PTBP1Repression of neuronal-specific exons and PTBP2 expression.
Early Differentiating Neuron PTBP2Repression of adult-specific exons, allowing expression of early neuronal isoforms.
Mature Neuron Low PTBP1 / Low PTBP2Expression of adult-specific protein isoforms required for mature synaptic function.

PTBP2 plays a critical role in fine-tuning the expression of key synaptic proteins required for the formation and plasticity of synapses. Its targets include a host of genes associated with synaptic transmission and structure. elifesciences.org Two prominent examples are DLG4, which encodes the major postsynaptic scaffolding protein PSD-95, and SYNGAP1, a gene whose haploinsufficiency is linked to neurodevelopmental disorders.

The expression of PSD-95 is tightly controlled during development. PTBP2 promotes the skipping of exon 18 in the DLG4 pre-mRNA. This skipping event generates a transcript that is targeted for degradation via the nonsense-mediated mRNA decay (NMD) pathway, thereby keeping PSD-95 protein levels low during early neuronal maturation. nih.gov As PTBP2 levels decline in mature neurons, exon 18 is included, allowing for the robust production of functional PSD-95 necessary for synapse stabilization. nih.gov

Similarly, PTBP2 binding to the SYNGAP1 pre-mRNA promotes an alternative splicing event that introduces a premature termination codon, leading to NMD and restricted SYNGAP1 expression. nih.gov As with PSD-95, the subsequent downregulation of PTBP2 during maturation allows for increased production of the full-length SYNGAP1 protein. This regulatory mechanism ensures that these critical synaptic components are only produced in high quantities when the neuron is structurally ready to form mature connections.

The morphological development of a neuron, including the extension of neurites and their branching to form axons and dendrites, is governed by dynamic changes in the cytoskeleton. PTBP-mediated splicing regulation directly impacts this process by controlling the expression of genes involved in cytoskeletal remodeling, neurite growth, and cell migration. elifesciences.orgnih.gov

Studies on PTBP2 knockout mice have revealed that the misregulation of its target exons leads to defects in neurite outgrowth. elifesciences.org While initial neurite sprouting may appear normal, the subsequent maturation and extension fail. elifesciences.org Furthermore, research in glioma cell lines, which share some characteristics with neural precursor cells, has shown that depleting PTBP1 and PTBP2 inhibits cell migration. nih.gov Knockdown of PTBP2 in these cells can also induce the formation of long cellular processes that resemble neuronal axons, indicating a role in suppressing or guiding morphological differentiation. nih.gov These findings point to a program where PTBPs regulate a network of cytoskeletal and cell adhesion transcripts to ensure the coordinated growth, branching, and migration essential for establishing neural circuits.

A primary function of PTBP2 in the developing brain is to act as a temporal brake, preventing the premature expression of adult protein isoforms. elifesciences.org During embryonic and early postnatal development, PTBP2 binds to and promotes the exclusion of a discrete set of "adult-specific" alternative exons from numerous pre-mRNAs. nih.gov These exons are found in transcripts encoding proteins that are crucial for mature neuronal functions, including synaptic transmission and circuit integration.

In the absence of PTBP2, these adult exons are precociously included in their respective mRNAs during embryonic development. elifesciences.org This premature expression of adult protein isoforms disrupts the normal sequence of neuronal maturation, leading to severe developmental defects, widespread tissue degeneration in the cortex, and cell death. elifesciences.orgnih.gov This demonstrates that the temporary repression of adult splicing programs by PTBP2 is an essential regulatory step that ensures the orderly progression of neuronal development.

Beyond cytoskeletal and synaptic components, the PTBP regulatory network extends to transcription factors, thereby influencing gene expression at a higher level. A clear example of this is the control of Pre-B-cell leukemia homeobox 1 (Pbx1) by PTBP1 in embryonic stem cells (ESCs) and NPCs. nih.gov

PTBP1 directly represses the inclusion of exon 7 in the Pbx1 pre-mRNA. nih.gov The exclusion of this exon produces a Pbx1 isoform that does not activate the neuronal gene program. In contrast, when PTBP1 levels decrease during neuronal differentiation, exon 7 is included, producing the neuronal isoform, Pbx1a. This Pbx1a isoform is an active transcription factor that turns on a battery of neuronal genes. By controlling the splicing of Pbx1, PTBP1 effectively suppresses the neuronal transcriptional program in stem and progenitor cells, preventing premature differentiation and helping to maintain their non-neuronal properties. nih.gov

Hematopoiesis and Immune Cell Development

The regulatory roles of PTBPs extend beyond the nervous system into the hematopoietic system, where they are essential for the proper development of both red and white blood cells.

Research demonstrates that PTBP1 is indispensable for B cell development. elifesciences.org While the deletion of Ptbp1 alone in mouse pro-B cells leads to a compensatory upregulation of PTBP2 and allows for normal B cell development, the combined deletion of both Ptbp1 and Ptbp2 results in a complete halt at the pro-B cell stage, leading to a lack of mature B cells. elifesciences.orgnih.gov In pro-B cells, PTBP1's function is linked to the precise control of the cell cycle, where it suppresses entry into S-phase and promotes progression into mitosis by regulating the mRNA abundance and alternative splicing of key cell cycle regulators like CYCLIN-D2, c-MYC, and CDC25B. elifesciences.orgbiorxiv.org

Cell Proliferation and Cell Cycle Progression

PTBPs exert significant control over cell proliferation and the intricate machinery of the cell cycle. This regulation is fundamental to their roles in both normal development and in disease states like cancer. nih.gov

A primary mechanism by which PTBPs control cell proliferation is through the post-transcriptional regulation of key cell cycle proteins. In pro-B cells, PTBP1 controls the mRNA abundance and alternative splicing of a suite of important cell cycle regulators, including Cyclin D2, c-MYC, p107, and CDC25B. nih.govbiorxiv.orgbiorxiv.orgelifesciences.org By modulating the expression of these critical factors, PTBP1 ensures the precise synchronization of cyclin-dependent kinase (CDK) activity at different stages of the cell cycle. nih.govbiorxiv.org Specifically, it acts to suppress entry into the S-phase and promote the transition from the G2 phase into mitosis. nih.govelifesciences.org

The connection between PTBP1 and c-MYC is particularly noteworthy. In germinal center B cells, PTBP1 expression is elevated in concert with c-MYC and is required for the proper expression of the c-MYC-dependent gene program that drives proliferation. nih.govbabraham.ac.uk Similarly, the transcription factor Myc is known to bind to the Cyclin D2 promoter, inducing its expression and promoting cell cycle progression. nih.govnih.govmdpi.com PTBP1's post-transcriptional control over these and other cell cycle regulators positions it as a critical hub integrating signals that govern cell division. nih.govbiorxiv.org

Cellular Metabolism Regulation

PTBPs play a significant role in modulating cellular metabolism, particularly in the context of cancer. They are key players in the metabolic reprogramming that allows cancer cells to thrive.

One of the most well-characterized metabolic functions of PTBP1 is its regulation of pyruvate (B1213749) kinase (PKM) alternative splicing. nih.govnih.govnih.gov PTBP1 promotes the inclusion of exon 10 and the exclusion of exon 9 in the PKM pre-mRNA, which leads to the production of the PKM2 isoform. nih.govnih.govmdpi.com PKM2 is characteristically expressed in cancer cells and is a key driver of the Warburg effect—the metabolic shift from oxidative phosphorylation to aerobic glycolysis. nih.govnih.govsci-hub.sehku.hk This shift is advantageous for cancer cells, providing them with the necessary building blocks for rapid proliferation. sci-hub.se

The upregulation of PTBP1 and the subsequent switch to PKM2 have been observed in various cancers, including pancreatic cancer, glioblastoma, and clear-cell renal cell carcinoma. nih.govnih.govdeepdyve.com In pancreatic ductal adenocarcinoma cells, for instance, chronic exposure to the chemotherapy drug gemcitabine (B846) leads to the upregulation of PTBP1, which in turn promotes PKM2 splicing and confers drug resistance. nih.govnih.gov Knockdown of PTBP1 in these resistant cells restores the expression of the PKM1 variant and re-sensitizes them to the drug. nih.govnih.gov This highlights the PTBP1-PKM2 axis as a critical regulator of glycolysis and a potential therapeutic target. nih.govnih.govnih.gov

Embryonic Development Beyond the Nervous System

While PTBPs are well-known for their roles in neuronal development, PTBP1 is fundamentally essential for the earliest stages of embryonic development, long before the formation of the nervous system. nih.govplos.orgbiocloud.net Studies in mice have shown that while PTBP1 is not required for the initial cell divisions of the zygote up to the blastocyst stage, it becomes indispensable for post-implantation development. nih.govplos.org

Homozygous deletion of Ptbp1 leads to a severe growth arrest shortly after implantation. nih.govplos.org At embryonic day 7.5, knockout embryos are drastically smaller than their wild-type littermates and ultimately fail to develop further, being resorbed by mid-gestation. nih.govplos.org These embryos fail to undergo gastrulation, a critical process involving the differentiation of the three primary germ layers (ectoderm, mesoderm, and endoderm). nih.govplos.org Furthermore, the extra-embryonic structures, such as the yolk sac and ectoplacental cone, are malformed in the absence of PTBP1. nih.govplos.org This demonstrates that PTBP1's role in regulating fundamental processes like cell proliferation and differentiation is absolutely critical for the embryo to progress beyond the blastocyst stage. nih.gov Although its paralog PTBP2 is expressed in the early embryo, it is unable to compensate for the loss of PTBP1 at this crucial developmental window. nih.gov The widespread expression of PTBP1 in developing non-neuronal tissues such as the heart, liver, kidney, and cartilage primordia further points to its broad importance during embryogenesis. nih.govplos.org

Other Cellular Activities

Polypyrimidine tract-binding proteins are significant regulators of apoptosis, or programmed cell death. nih.govnih.gov They can influence the expression of key apoptotic genes, thereby modulating a cell's susceptibility to undergoing this process. nih.govmerckmillipore.com In differentiating cardiomyocytes, for instance, PTB proteins are expressed in the embryonic heart and are silenced during development, which coincides with a reduction in the expression of apoptotic genes. nih.gov Overexpression of PTB in postnatal cardiomyocytes, which normally have low levels of PTB, leads to an increase in the amount of pro-apoptotic proteins without a corresponding change in their mRNA abundance, suggesting a role in translational regulation. nih.gov Specifically, PTB can enhance the translation of reporter genes preceded by the 5'-untranslated regions of Apaf-1 and Caspase-3. nih.gov

Furthermore, during apoptosis, there is a remodeling of the protein complexes that PTB is a part of. nih.gov In cells undergoing apoptosis, PTB forms a complex with a different set of RNA-binding partners. nih.gov Altering the cellular levels of PTB and its binding partners, such as YBX1, PSF, and NONO/p54nrb, has been shown to directly influence the rate of apoptosis. nih.gov Increased expression of these proteins can accelerate the apoptotic process, indicating that the PTB-containing complex plays a direct role in controlling the apoptotic rate. nih.gov

Cellular ContextRole of PTBPMechanism of ActionKey Apoptotic Genes/Proteins Involved
Differentiating Cardiomyocytes Regulates expression of apoptotic genesEnhances translation of pro-apoptotic proteinsApaf-1, Caspase-3
General Apoptotic Process Forms a regulatory complexInteracts with different RNA-binding partners to form a complex that influences the rate of apoptosisYBX1, PSF, NONO/p54nrb

Cellular senescence is a state of irreversible cell cycle arrest that has been implicated in both aging and tumor suppression. Polypyrimidine tract-binding protein 1 (PTBP1) has emerged as a key regulator of this process. oup.comoup.comnih.gov Studies have shown that the downregulation of PTBP1 can induce cellular senescence. oup.comoup.com

One of the mechanisms by which PTBP1 influences senescence is through the regulation of alternative splicing of genes involved in the senescence-associated secretory phenotype (SASP). nih.gov The SASP is a pro-inflammatory secretome that can have both beneficial and detrimental effects. Knockdown of PTBP1 has been found to reduce the pro-tumorigenic effects of the SASP without interfering with the growth arrest characteristic of senescence. nih.gov

Additionally, PTBP1 downregulation has been linked to changes in mitochondrial function during senescence. oup.comoup.com Mechanistically, PTBP1 binds to the pre-mRNA of the mitochondrial complex I subunit gene NDUFV3 and prevents the skipping of its third exon. oup.comoup.com When PTBP1 levels decrease, as they do during replicative senescence, this exon is skipped, leading to changes in mitochondrial function that contribute to the senescent phenotype. oup.comoup.com In lung adenocarcinoma, PTBP1 depletion leads to the skipping of exon 3 in the FBXO5 gene, which in turn downregulates its protein product and triggers cellular senescence. nih.gov

ConditionEffect on PTBP1ConsequenceKey Genes/Pathways Involved
Oncogene-Induced Senescence Knockdown of PTBP1Repression of the Senescence-Associated Secretory Phenotype (SASP)IL-6, IL-8
Replicative Senescence (HFF) Downregulation of PTBP1Induction of senescence-associated phenotypes and mitochondrial dysfunctionNDUFV3 (exon 3 skipping)
Lung Adenocarcinoma Depletion of PTBP1Induction of cellular senescenceFBXO5 (exon 3 skipping)

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, and its regulation is critical for cellular homeostasis. Recent evidence indicates that PTBP1 is involved in the regulation of autophagy. nih.govnih.govnih.gov

In the context of gastric cancer, PTBP1 is often overexpressed. nih.govnih.gov Silencing PTBP1 in gastric cancer cells has been shown to impair autophagy flux, leading to an abnormal accumulation of autophagosomes and inhibiting cell viability both in vitro and in vivo. nih.govnih.gov This suggests that PTBP1 may act as a positive regulator of autophagy in this cancer type. Gene Ontology analysis of genes affected by PTBP1 knockdown in gastric cancer cells revealed that the autophagy pathway was the most significantly enriched gene set. nih.gov

Furthermore, PTBP1 has been shown to interact with the pre-mRNA of autophagy-related genes. nih.gov For example, in colorectal cancer cells, PTBP1 can bind to the 3' untranslated region of ATG10 pre-mRNA and downregulate its expression. nih.gov While the direct link to autophagy-dependent processes in this specific case requires further elucidation, it points to a direct molecular interaction between PTBP1 and the autophagy machinery. In breast cancer, increased PTBP1 expression has been associated with the inhibition of autophagy through the PTEN-AKT signaling pathway. nih.gov Conversely, another study suggested that PTBP1 knockdown promotes autophagy in breast cancer cells. nih.gov These seemingly contradictory findings may reflect the complex, context-dependent roles of PTBP1 in regulating autophagy in different cellular environments.

Cellular ContextEffect of PTBP1 ManipulationObserved PhenotypePotential Mechanism
Gastric Cancer Silencing of PTBP1Impaired autophagy flux, accumulation of autophagosomes, inhibited cell viabilityRegulation of a set of autophagy-related genes
Colorectal Cancer PTBP1 expressionDownregulation of ATG10 expressionInteraction with the 3' UTR of ATG10 pre-mRNA
Breast Cancer Increased PTBP1 expressionInhibition of autophagyActivation of the PTEN-AKT signaling pathway
Breast Cancer Knockdown of PTBP1Promotion of autophagyNot fully elucidated

Focal Adhesion Establishment

This compound (PTBP), particularly PTBP1, plays a significant role in the formation of focal adhesions, which are crucial multi-protein structures that link the actin cytoskeleton to the extracellular matrix. nih.gov This function is especially prominent during the initial phases of cell adhesion and spreading. nih.govnih.gov

Research conducted on mouse embryo fibroblasts demonstrates that as these cells attach to a fibronectin substrate and begin to spread, PTBP1 transiently relocates from the nucleus to the cytoplasm. nih.govbiorxiv.org This cytoplasmic localization is temporary; PTBP1 returns to the nucleus once the cell has successfully established its focal adhesions. biorxiv.org During this cytoplasmic phase, PTBP1 is found in the protrusions at the cellular edge, associating with specific messenger RNAs (mRNAs) that encode key focal adhesion scaffolding proteins. nih.gov

Studies have identified that PTBP1 binds to the mRNAs of several of these scaffolding proteins, including vinculin and alpha-actinin (B1170191) 4. nih.govbiorxiv.org The protein and vinculin mRNA have been observed to co-localize at the cell periphery during the spreading process. nih.gov This coordinated control and localization of scaffolding protein mRNAs are crucial for the proper assembly of focal adhesions. nih.gov The transport of these specific transcripts to the sites of new protrusions is thought to be a key mechanism by which PTBP1 facilitates the establishment of these adhesive structures. nih.govbiorxiv.org

The functional necessity of PTBP1 in this process is highlighted by depletion studies. When PTBP1 is depleted in fibroblasts, several defects in cell adhesion and morphology are observed:

Reduced Cell Spreading: The ability of cells to spread out after adhering to a substrate is limited. nih.govnih.gov

Altered Morphology: The cells exhibit changes in the morphology of their periphery, with a reduction in the formation of protrusions. nih.gov

Decreased Focal Adhesion Size: The focal adhesions that do form, as visualized by vinculin staining, are notably smaller in cells lacking PTBP1. nih.gov

Interestingly, the role of PTBPs in cell adhesion may be context-dependent, as studies in glioma cell lines have shown different outcomes. In U251 and LN229 glioma cells, the downregulation of PTBP1 and its homologue PTBP2 led to an increase in cell adhesion to fibronectin and vitronectin, alongside decreased cell migration. nih.gov This suggests that while PTBP1 is critical for the dynamic establishment of focal adhesions in normal spreading fibroblasts, its overexpression in cancer cells might contribute to a more invasive phenotype by altering cell-matrix interactions. nih.gov

Table 1: Key Proteins Involved in PTBP-Mediated Focal Adhesion Establishment

ProteinRole in Focal Adhesion EstablishmentResearch FindingsCitations
PTBP1 Regulates the localization and likely translation of mRNAs for scaffolding proteins.Transiently relocates from the nucleus to the cytoplasm during cell adhesion. Binds to vinculin and alpha-actinin 4 mRNAs. Depletion reduces cell spreading and focal adhesion size in fibroblasts. nih.govnih.govbiorxiv.org
Vinculin A core scaffolding protein of focal adhesions.Its mRNA is bound by PTBP1 and transported to the cell periphery. Its presence in focal adhesions is reduced in size upon PTBP1 depletion. nih.govnih.gov
Alpha-actinin 4 A scaffolding and actin-binding protein in focal adhesions.Its mRNA is a target of PTBP1 during focal adhesion formation. nih.govbiorxiv.org
Fibronectin An extracellular matrix protein that serves as a substrate for cell adhesion.Adhesion to fibronectin triggers the cytoplasmic relocalization of PTBP1. nih.govbiorxiv.orgnih.gov
PTBP2 A paralog of PTBP1, primarily expressed in neural tissues.Knockdown in glioma cells, along with PTBP1, increased adhesion to fibronectin and vitronectin. nih.gov

Regulation of Ptbp Protein Activity and Expression

Post-Translational Modifications (PTMs)

Post-translational modifications are crucial for modulating the function of PTBP, influencing its subcellular localization, RNA binding affinity, and interactions with other proteins. The primary PTMs identified on PTBP include phosphorylation, acetylation, and ubiquitination.

Phosphorylation, the addition of a phosphate group to specific amino acid residues, is a key regulatory mechanism for PTBP function. Mass spectrometry analyses have revealed that both PTBP1 and its paralog PTBP2 are subject to numerous phosphorylation events, predominantly within their unstructured regions, such as the N-terminal domain and the linkers between the RNA recognition motifs (RRMs). nih.govnih.govreactome.org

The distribution of phosphorylation sites differs between PTBP1 and PTBP2, suggesting a role for this PTM in their distinct splicing activities. nih.govnih.govreactome.org For instance, phosphorylation within the N-terminal region of PTBP1 has been shown to modulate its nucleocytoplasmic shuttling. Specifically, phosphorylation of Serine 16 (Ser16) by Protein Kinase A (PKA) promotes the cytoplasmic accumulation of PTBP1, indicating a role for phosphorylation in regulating its subcellular localization and, consequently, its function in both the nucleus and cytoplasm.

While many specific phosphorylation sites have been identified, the precise functional consequence of each modification is an active area of research. However, it is evident that the differential phosphorylation patterns between PTBP1 and PTBP2 contribute to their paralog-specific roles in regulating alternative splicing. nih.govnih.govreactome.org

Acetylation, the addition of an acetyl group to a lysine (B10760008) residue, is another significant PTM that influences PTBP activity. In contrast to phosphorylation, acetylation events on PTBP1 and PTBP2 are predominantly found within the structured RRM domains. nih.govnih.govreactome.org The neutralization of the positive charge on lysine residues upon acetylation can alter the electrostatic interactions between the protein and its target RNA molecules. nih.gov

Studies have shown that acetylation can impact the RNA binding properties of PTBP1. nih.gov By mimicking acetylation using lysine-to-glutamine mutations, researchers have demonstrated that charge neutralization at key lysine residues within the RRMs can alter the splicing regulatory activity of PTBP1 for a subset of its target exons. This suggests that acetylation can fine-tune the interaction of PTBP with specific RNA sequences, thereby modulating its effect on splice site selection.

Furthermore, some lysine residues within the nuclear localization sequence of PTBP2 have been found to be acetylated, suggesting a potential role for this modification in regulating its nuclear import and, consequently, its splicing regulatory functions in the nucleus. nih.govreactome.org

Ubiquitination is a post-translational modification where a small regulatory protein called ubiquitin is attached to a substrate protein. This process can have various outcomes, with one of the most prominent being the targeting of the protein for degradation by the proteasome, a large protein complex that breaks down unneeded or damaged proteins. nih.gov The ubiquitin-proteasome system (UPS) is a major pathway for controlled protein degradation and is crucial for maintaining cellular homeostasis. nih.govmdpi.com

The stability and turnover of PTBP proteins are, in part, regulated by the UPS. While it is established that PTBP proteins are subject to ubiquitination leading to their degradation, the specific E3 ubiquitin ligases responsible for targeting PTBP1 and PTBP2 have not been extensively characterized in the scientific literature to date. E3 ubiquitin ligases are the components of the ubiquitination machinery that confer substrate specificity, recognizing and binding to the target protein to facilitate the transfer of ubiquitin. The identification of the specific E3 ligases for PTBP would provide significant insight into the upstream signaling pathways that control its degradation.

Autoregulation of PTBP Expression

A remarkable feature of PTBP is its ability to control its own expression through a negative feedback loop. This autoregulatory mechanism ensures that PTBP levels are maintained within a tight physiological range, preventing the potentially detrimental effects of its overexpression.

The primary mechanism of PTBP autoregulation involves the coupling of alternative splicing with nonsense-mediated decay (AS-NMD). PTBP1 protein can bind to its own pre-mRNA and promote the skipping of exon 11. mdpi.com The exclusion of exon 11 results in a frameshift in the downstream coding sequence, which introduces a premature termination codon (PTC) in the resulting mRNA transcript.

This PTC-containing mRNA isoform is recognized by the cellular surveillance machinery as aberrant and is targeted for degradation through the nonsense-mediated decay (NMD) pathway. mdpi.com NMD is a quality control mechanism that eliminates mRNAs containing PTCs to prevent the translation of truncated and potentially harmful proteins. By promoting the production of an NMD-sensitive isoform of its own mRNA, PTBP effectively downregulates its own synthesis. This autoregulatory loop is a critical mechanism for maintaining PTBP homeostasis within the cell. mdpi.com

Transcriptional and Post-Transcriptional Control of PTBP Expression

Beyond autoregulation, the expression of PTBP is also governed by a complex interplay of transcriptional and post-transcriptional control mechanisms, involving other splicing factors and non-coding RNAs.

At the transcriptional level, the expression of the PTBP1 and PTBP2 genes is regulated by various transcription factors that bind to their promoter regions. mdpi.com The specific transcription factors involved can vary depending on the cell type and developmental stage, contributing to the tissue-specific expression patterns of the PTBP paralogs. For example, during neuronal differentiation, the transcriptional program of the cell changes, leading to alterations in the expression of PTBP1 and PTBP2. reactome.orgbiorxiv.org

Post-transcriptionally, the expression of PTBP is significantly influenced by other RNA-binding proteins and microRNAs (miRNAs). For instance, the epithelial splicing regulatory protein 1 (Esrp1) can enhance the expression of PTBP1 by promoting the inclusion of exon 11 in the Ptbp1 mRNA, thereby counteracting the autoregulatory NMD pathway. nih.gov This interplay between PTBP1 and Esrp1 allows for tissue-specific adjustments of PTBP1 levels.

Furthermore, miRNAs, which are small non-coding RNAs that regulate gene expression by binding to target mRNAs, play a crucial role in controlling PTBP expression. For example, miR-124, a brain-enriched miRNA, has been shown to downregulate PTBP1 expression during neuronal differentiation. mdpi.com This reduction in PTBP1 levels is a critical step in the neuronal development program. The regulation of PTBP by various miRNAs adds another layer of complexity to the control of its expression and function in different cellular contexts.

Protein-Protein Interactions and Complex Formation

PTBP1 does not function in isolation but operates as part of larger macromolecular complexes. Its interactions with other proteins are critical for modulating its RNA binding specificity and its effect on splicing regulation. nih.gov

Systematic approaches have been employed to identify the network of proteins that interact with PTBP1. Studies using in vitro splicing conditions have revealed that PTBP1 and its paralog PTBP2 have distinct sets of interacting partners, which helps to explain their different functional roles. nih.govcalstate.edu

The PTBP1 interactome is enriched with proteins involved in various stages of mRNA metabolism. nih.gov These include:

Splicing regulators : PTBP1 interacts with numerous other components of the splicing machinery. nih.gov

Chromatin remodeling and transcription factors : A connection between PTBP1 and transcriptional regulation is suggested by its interaction with proteins involved in chromatin structure and gene expression. nih.gov

Enzymes for post-translational modification : The identification of enzymes that may add or remove chemical modifications on PTBP1 suggests that its activity can be dynamically regulated by cellular signaling pathways. nih.gov

In contrast, PTBP2 does not appear to interact with as many mRNA processing proteins, highlighting a key difference in their molecular networks. nih.gov

PTBP1 Interacting Partner ClassPotential Function of InteractionExample Proteins/Processes
mRNA Processing/Splicing FactorsModulation of spliceosome assembly and splice site selectionOther hnRNPs, components of the spliceosome
Chromatin Remodelers/Transcription RegulatorsCoupling of transcription and splicingProteins involved in chromatin modification
Post-Translational Modifying EnzymesDynamic regulation of PTBP1 activityKinases, phosphatases, etc.
Other RBPs (e.g., HuR)Formation of functional complexes on target RNAsHuR, HNRNPK

Co-factors that interact with PTBP1 can significantly alter its function, either by enhancing or inhibiting its activity on specific target RNAs.

Raver1 : A well-characterized PTBP1 co-factor, Raver1 functions as a potent co-repressor for a subset of PTBP1-regulated splicing events. researchgate.netnih.gov For example, in the regulation of α-tropomyosin alternative splicing, Raver1 enhances the ability of PTBP1 to repress a specific exon. nih.gov This activity is dependent on the interaction between the N-terminus of Raver1 and PTBP1. nih.gov The C-terminus of Raver1 appears to contain the potent splicing repression activity. nih.gov This cooperative action is also observed in the regulation of Ripk1 pre-mRNA splicing, where both Raver1 and PTBP1 are required for efficient exon exclusion and subsequent regulation of cell death pathways. pnas.org Raver1 is thought to help mediate splicing repression by facilitating RNA looping between distant PTBP1 binding sites. pnas.org

HuR (ELAVL1) : As mentioned, the lncRNA LINREP recruits a complex containing both PTBP1 and HuR. nih.gov In this context, the proteins have a reciprocal functional impact: the complex stabilizes PTBP1, while HuR is essential for stabilizing the LINREP transcript itself, demonstrating a synergistic relationship that promotes glioblastoma progression. nih.gov

Oncogenesis and Tumor Progression

The aberrant expression of PTBPs, particularly PTBP1 (also known as hnRNP I), is a common feature in many cancers. This overexpression is not merely a consequence of malignant transformation but an active driver of oncogenesis, influencing a wide array of cancer hallmarks.

PTBP1 has been identified as a significant promoter of cancer cell proliferation, migration, and invasion across a spectrum of tumors. oup.comnih.govnih.govoncotarget.com In glioma, the most malignant type of brain tumor, high levels of PTBP1 are associated with increased tumor grade and poor prognosis. nih.govsemanticscholar.org Knockdown of PTBP1 in glioma cell lines has been shown to decrease proliferation and migration while increasing cell adhesion. oup.comelsevierpure.com Similar pro-tumorigenic functions have been observed in breast cancer, where PTBP1 upregulation is linked to tumor growth and metastasis. nih.govnih.gov Studies on colorectal cancer, clear-cell renal cell carcinoma, and bladder cancer further corroborate the role of PTBP1 in enhancing the aggressive phenotype of cancer cells, including their ability to proliferate, invade surrounding tissues, and metastasize. nih.govoncotarget.comnih.govnih.gov For instance, in colorectal cancer, inhibiting PTBP1 expression was found to decrease tumor cell proliferation and invasion. oncotarget.com

The mechanisms by which PTBP1 promotes these malignant traits are multifaceted. It often involves the alternative splicing of genes that are critical for cell motility and adhesion. oup.com For example, PTBP1 can regulate the splicing of cortactin, a protein involved in cytoskeletal dynamics, to produce an isoform that enhances cell motility in colorectal cancer. oncotarget.com In breast cancer, PTBP1 promotes the formation of an aggressive cell-division cycle 42 (CDC42) isoform, which enhances the invasive capabilities of tumor cells. nih.gov

Evasion of apoptosis, or programmed cell death, is a cornerstone of cancer development. PTBP1 contributes to this by modulating the expression of key apoptotic regulatory proteins. nih.govmdpi.commdpi.com It can shift the balance towards cell survival by altering the splicing of apoptosis-related genes. In colon cancer, knockdown of PTBP1 leads to an upregulation of pro-apoptotic proteins like p53 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2, ultimately inducing apoptosis and inhibiting tumor growth. nih.gov PTBP1 can also regulate the IRES-mediated translation of anti-apoptotic factors, further protecting cancer cells from cell death. oup.comoncotarget.com For example, PTBP1 has been found to regulate the alternative 5' splice site of BCL-X, which can influence the production of anti-apoptotic Bcl-xL versus pro-apoptotic Bcl-xS. oncotarget.comnih.gov This modulation of the apoptotic machinery makes cancer cells more resistant to both endogenous and therapeutic death signals. mdpi.comfrontiersin.org

A fundamental characteristic of many cancer cells is the "Warburg effect," a metabolic shift towards aerobic glycolysis, where cells preferentially use glycolysis for energy even in the presence of oxygen. PTBP1 is a key player in this metabolic reprogramming. nih.govaacrjournals.org It achieves this primarily by regulating the alternative splicing of the pyruvate (B1213749) kinase (PKM) gene. genecards.org PTBP1 promotes the exclusion of exon 9 from the PKM pre-mRNA, leading to the production of the PKM2 isoform, which is highly expressed in tumor cells. nih.govaacrjournals.org PKM2 is less active than the PKM1 isoform found in normal differentiated tissues and favors the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways, providing the building blocks necessary for rapid cell proliferation. aacrjournals.org This PTBP1-mediated switch to PKM2 has been demonstrated in glioblastoma, breast cancer, and clear-cell renal cell carcinoma, highlighting its central role in fueling tumor growth. nih.govnih.govnih.gov

PTBP1 is the most studied isoform in the context of cancer and is found to be aberrantly overexpressed in a multitude of malignancies. nih.gov

Glioma: High expression of PTBP1 is a hallmark of glioma, particularly the most aggressive form, glioblastoma (GBM). nih.govsemanticscholar.org Its levels correlate directly with the tumor's World Health Organization (WHO) grade and inversely with patient survival. nih.govsemanticscholar.org In these tumors, PTBP1 promotes proliferation and migration and its depletion can induce neural differentiation, thereby suppressing cancer cell growth. oup.comthno.orgnih.gov

Breast Cancer: In breast cancer, PTBP1 is upregulated and associated with tumor progression, lymph node metastasis, and poor prognosis. nih.govnih.gov It drives cell proliferation, migration, and invasion, partly through the regulation of the PTEN/Akt signaling pathway and by promoting the PKM2-dependent Warburg effect. nih.govnih.govaacrjournals.org

Colorectal Cancer (CRC): Elevated PTBP1 levels in CRC are linked to poor clinical outcomes. oncotarget.com It enhances tumor growth and invasion by regulating the alternative splicing of targets like cortactin. oncotarget.com

Other Cancers: PTBP1 has also been implicated in ovarian cancer, hepatocellular carcinoma, clear-cell renal cell carcinoma, and bladder cancer, where it consistently promotes tumorigenic properties such as proliferation, invasion, and metabolic reprogramming. oup.comnih.govnih.govnih.govconsensus.app

Table 1: Role of PTBP1 in Different Cancers

Cancer TypeKey Processes Modulated by PTBP1Key Molecular Targets/MechanismsReferences
Glioma Proliferation, Migration, Adhesion, DifferentiationRTN4 (Nogo), PKM2, UNC5B oup.comnih.govelsevierpure.comthno.org
Breast Cancer Proliferation, Migration, Invasion, MetabolismPTEN/Akt pathway, PKM2, CDC42 nih.govnih.govnih.govaacrjournals.org
Colorectal Cancer Proliferation, Migration, Invasion, ApoptosisCortactin, Bcl-2/Bax, RAC1, NUMB oncotarget.comnih.gov
Clear-Cell Renal Cell Carcinoma Proliferation, Migration, Invasion, MetabolismPKM2 nih.govnih.gov
Hepatocellular Carcinoma Proliferation, Migration, InvasionMAPT, FGFR2 nih.govconsensus.app
Ovarian Cancer Proliferation, Invasion, Anchorage-independent growthc-Src oup.com
Bladder Cancer Proliferation, Migration, InvasionOncogenic splice variants (e.g., CD44) nih.govnih.gov

PTBP1 exerts its oncogenic effects by controlling a network of oncogenes and tumor suppressors. This regulation occurs at the post-transcriptional level, primarily through alternative splicing and IRES-mediated translation. oup.comnih.gov

Oncogenes: PTBP1 can promote the expression of oncogenic isoforms of various proteins. For example, it mediates the switch from the FGFR2-IIIb isoform to the pro-carcinogenic FGFR2-IIIc isoform in hepatocellular carcinoma. nih.gov It also regulates the splicing of the proto-oncogene c-Src to generate an isoform that enhances invasion. oup.com Furthermore, PTBP1 can increase the IRES-dependent translation of oncogenes like VEGF and IGFR1, promoting angiogenesis and proliferation. oup.com

Tumor Suppressors: Conversely, PTBP1 can suppress the function of tumor suppressors. In glioblastoma, PTBP1-mediated alternative splicing of the tumor suppressor Annexin A7 (ANXA7) eliminates its tumor-suppressive functions. nih.gov In colon cancer, knockdown of PTBP1 can upregulate the tumor suppressor p53. nih.gov

Neurodevelopmental and Neurodegenerative Disorders

The precise regulation of PTBP protein expression is fundamental for proper brain development. The PTBP family consists of PTBP1 and its neuronal homolog, PTBP2 (also known as nPTB or brPTB). During neurogenesis, a highly regulated switch occurs where the expression of PTBP1 is downregulated, allowing for the upregulation of PTBP2. oup.comelifesciences.orgescholarship.org This switch is a critical checkpoint for neuronal differentiation and maturation. elifesciences.orgresearchgate.net

PTBP1 is highly expressed in non-neuronal cells and neuronal progenitor cells, where it acts as a repressor of the neuronal-specific splicing program. elifesciences.orgescholarship.org It actively suppresses the expression of PTBP2. escholarship.org As neuronal differentiation begins, PTBP1 levels decrease (partly due to miR-124), which relieves the repression on PTBP2. oup.com PTBP2 then takes over to control a subsequent program of alternative splicing that is required for the maturation and survival of neurons. elifesciences.org This includes the splicing of transcripts involved in neurite outgrowth, axon guidance, and synaptogenesis. elifesciences.orgnih.gov

Disruption of this PTBP1/PTBP2 switch and their respective splicing programs can lead to severe neurodevelopmental defects. nih.govnih.gov For instance, the absence of PTBP2 leads to premature expression of adult protein isoforms, impaired neuronal maturation, and neonatal lethality in mice. elifesciences.orgelifesciences.org This indicates that PTBP2 is essential for repressing adult-specific exons during early brain development to allow for the proper generation of neuronal precursors. nih.govnih.gov

More recently, the manipulation of PTBP1 has emerged as a potential strategy for neuro-regeneration. Studies have shown that depleting PTBP1 in non-neuronal cells like astrocytes can directly convert them into functional neurons. wikipedia.orgnih.gov This approach has shown promise in animal models of Parkinson's disease and retinal injury, where converting resident glial cells into new neurons helped restore lost function. wikipedia.orgnih.govnih.gov While not a pathomechanism in the traditional sense, this highlights the profound role of PTBP1 in maintaining cell identity in the nervous system and its potential link to both developmental disorders and future therapeutic strategies for neurodegenerative diseases. mdpi.com

Table 2: Roles of PTBP1 and PTBP2 in Neuronal Development

ProteinExpression PatternKey FunctionsConsequences of DysregulationReferences
PTBP1 High in non-neuronal cells and neuronal progenitors; low in mature neurons.Represses neuronal-specific splicing; suppresses PTBP2 expression; maintains progenitor state.Sustained expression can inhibit neuronal differentiation. oup.comelifesciences.orgescholarship.org
PTBP2 Low in neuronal progenitors; high in differentiating and mature neurons.Promotes neuronal maturation; regulates splicing of synaptic and cytoskeletal proteins; represses adult protein isoforms in embryonic brain.Absence leads to premature neurogenesis, defective neuronal maturation, and neonatal lethality. elifesciences.orgelifesciences.orgnih.govnih.gov

Aberrant Splicing Programs in Neurological Conditions

During neuronal development, a switch from PTBP1 to PTBP2 expression is a key event that drives a widespread change in splicing patterns, facilitating neuronal differentiation and maturation. nih.govescholarship.orgspandidos-publications.com PTBP1 is predominantly expressed in non-neuronal cells and neuronal progenitors, where it represses the inclusion of "neuronal" exons in many pre-mRNAs. nih.govescholarship.org As neurons differentiate, PTBP1 levels decrease, and PTBP2 levels rise, allowing for the inclusion of these exons and the production of neuron-specific protein isoforms. nih.govspandidos-publications.com

Disruption of this tightly regulated process can have severe consequences. For instance, the loss of PTBP2 in the developing mouse brain leads to a catastrophic failure in neuronal maturation. nih.govelifesciences.org This is because PTBP2 is responsible for repressing a set of adult-specific exons in the developing embryo. nih.govnih.gov Without PTBP2, these adult isoforms are expressed prematurely, leading to defects in neurite outgrowth, synapse formation, and ultimately, neuronal death. nih.govelifesciences.org This highlights the critical role of PTBP2 in establishing and maintaining the correct temporal program of splicing during neurogenesis.

Studies have shown that PTBP1 and PTBP2 have both overlapping and distinct targets. nih.govresearchgate.netescholarship.org While PTBP1 can partially compensate for the loss of PTBP2 in some contexts, there are specific sets of exons that are differentially regulated by the two paralogs. nih.govresearchgate.netescholarship.org This differential regulation is thought to be mediated by interactions with different protein cofactors rather than differences in their RNA binding preferences. nih.govplos.orgnih.gov The complexity of this regulatory network underscores the many ways in which its disruption can lead to neurological disease.

PTBP Involvement in Synaptic Dysfunction

The proper functioning of synapses, the junctions between neurons, is fundamental to all nervous system activity. Alternative splicing plays a critical role in generating the vast molecular diversity required for synaptic development, plasticity, and transmission. PTBPs are key regulators of the splicing of numerous transcripts encoding synaptic proteins.

PTBP2, in particular, has been shown to control the splicing of a large number of genes that are essential for synaptic assembly and function. nih.govelifesciences.org For example, PTBP2 regulates the splicing of Dlg4, the gene encoding the critical scaffolding protein PSD-95, which is a key component of the postsynaptic density. elifesciences.orgbiorxiv.org The levels of PTBP2 decrease during late neuronal maturation, coinciding with a period of intense synaptogenesis, which allows for the inclusion of an exon in Psd-95 mRNA that is important for its function. elifesciences.orgnih.govresearchgate.net

The misregulation of PTBP-dependent splicing can therefore lead to defects in synapse formation and function. In mice lacking PTBP2, there is aberrant splicing of numerous synaptic transcripts, which is associated with impaired synaptic transmission. nih.gov Furthermore, PTBP1 has also been implicated in regulating synaptic processes. nih.gov The coordinated action of both PTBP1 and PTBP2 is therefore essential for establishing and maintaining healthy synaptic connections. biorxiv.org

Contributions to Molecular Mechanisms of Intellectual Disabilities

Intellectual disability (ID) encompasses a group of neurodevelopmental disorders characterized by significant limitations in intellectual functioning and adaptive behavior. Given the critical role of PTBPs in brain development, it is not surprising that their dysfunction has been linked to ID.

Mutations in the PQBP1 (Polyglutamine Binding Protein 1) gene, which is not a direct PTBP family member but is functionally related to protein-RNA complexes, have been identified as a cause of X-linked intellectual disability. nih.gov While the direct interaction between PTBPs and PQBP1 in the context of ID is still under investigation, the broader theme of disrupted RNA processing as a cause of neurodevelopmental disorders is well-established.

More directly, de novo mutations in PTBP2 have been identified in individuals with autism spectrum disorder (ASD) and intellectual disability. sfari.org Genetic studies have found associations between variants near the PTBP2 gene and an increased risk for ASD. sfari.org One study identified a small deletion in a regulatory region of the genome that affects the expression of PTBP2 in two brothers with ASD and ID. sfari.org These findings suggest that even subtle alterations in PTBP2 levels or function can have profound consequences for cognitive development. The mis-splicing of target genes involved in neuronal connectivity and function is a likely molecular mechanism underlying these disorders. drugbank.com

Potential Roles in Huntington's Disease and Other Neurodegenerative Conditions (Molecular Level)

Huntington's disease (HD) is an autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene. nih.govnorthwestern.eduneurologia.com This results in an expanded polyglutamine tract in the huntingtin protein (mHTT), leading to its misfolding and aggregation. nih.govnih.gov While the primary cause of HD is the genetic mutation, the downstream molecular pathways contributing to neurodegeneration are complex and involve multiple cellular processes, including transcriptional dysregulation and impaired protein homeostasis. nih.govnih.govmdpi.com

While direct evidence linking PTBPs to the core pathology of HD is still emerging, the general role of splicing dysregulation in neurodegenerative diseases is an active area of research. youtube.com The expression of mHTT has been shown to alter the function of various RNA-binding proteins and disrupt splicing. Given the importance of PTBPs in neuronal health, it is plausible that their function is also affected in the context of HD. For instance, mHTT could sequester PTBPs or alter their expression levels, leading to aberrant splicing of neuronal transcripts and contributing to the observed neuronal dysfunction and death. nih.gov

Recent research has also explored the potential of manipulating PTBP1 expression as a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's disease, with the aim of reprogramming astrocytes into neurons. nih.gov However, this approach is still controversial and requires further investigation. spandidos-publications.comnih.gov

Other Disease Associations

Beyond the nervous system, the influence of PTBPs on cellular function extends to other tissues and organs, and their dysregulation has been implicated in other disease states.

Molecular Basis of Hermansky-Pudlak Syndrome Type 1

Hermansky-Pudlak syndrome (HPS) is a rare, autosomal recessive disorder characterized by oculocutaneous albinism, a bleeding diathesis, and in some subtypes, pulmonary fibrosis and granulomatous colitis. nih.govnih.govfrontiersin.orgresearchgate.net The disease is caused by mutations in one of several HPS genes, which are involved in the biogenesis of lysosome-related organelles (LROs), such as melanosomes and platelet dense granules. nih.govfrontiersin.org

Hermansky-Pudlak Syndrome Type 1 (HPS-1) is the most common and severe form of the disease and is caused by mutations in the HPS1 gene. nih.govresearchgate.net While the primary defect in HPS-1 lies in the HPS1 protein and its role in LRO formation, there is no direct evidence in the provided search results to suggest a molecular link between PTBPs and the pathogenesis of HPS-1. The molecular basis of HPS-1 is attributed to defects in protein trafficking and organelle function due to mutations in the HPS1 gene. nih.gov

Molecular Mechanisms in Liver Fibrosis and Inflammation

Chronic inflammation is a key driver of liver fibrosis, the excessive accumulation of extracellular matrix proteins that can lead to cirrhosis and liver failure. Recent studies have highlighted a role for PTBP1 in modulating inflammatory responses.

In the context of cellular senescence, a state of irreversible growth arrest, PTBP1 has been shown to regulate the senescence-associated secretory phenotype (SASP). nih.govimperial.ac.uk The SASP is a complex mixture of secreted inflammatory cytokines, chemokines, and growth factors that can promote inflammation and tumorigenesis. nih.gov PTBP1 controls the alternative splicing of genes involved in intracellular trafficking, thereby influencing the composition of the SASP. nih.govimperial.ac.uk

Specifically, in a model of liver cancer driven by inflammation, depletion of PTBP1 was found to reduce the expression of multiple SASP components. nih.gov This suggests that targeting PTBP1 could be a therapeutic strategy to dampen the pro-inflammatory environment that contributes to liver disease progression. nih.gov Furthermore, another study has implicated the LKB1-PTBP1-PKM2 axis in vascular smooth muscle cell plasticity, a process relevant to vascular inflammation and disease, suggesting a broader role for PTBP1 in regulating cellular responses to inflammatory cues. nih.gov

Molecular Pathomechanisms Involving Ptbps in Disease States

Molecular Effects on Steroidogenesis

Polypyrimidine tract-binding protein 1 (PTBP1) has been identified as a key regulator in the intricate process of steroidogenesis, primarily through its influence on cholesterol homeostasis. Cholesterol serves as the fundamental precursor for the synthesis of all steroid hormones. Consequently, any modulation of cholesterol availability directly impacts the production of steroids. PTBP1 exerts its effects by controlling the alternative splicing of genes essential for cholesterol biosynthesis and uptake.

Research has demonstrated that PTBP1-mediated alternative splicing is a significant mechanism for regulating genes involved in maintaining cholesterol balance. nih.gov This post-transcriptional regulation acts in concert with transcriptional control to ensure a robust response to fluctuations in cellular cholesterol levels. nih.gov

A pivotal aspect of this regulation is the interplay between cellular sterol levels and PTBP1 expression. Studies have shown that PTBP1 gene expression is itself subject to regulation by sterols. nih.gov When cellular sterol levels are low, PTBP1 expression is reduced. Conversely, an abundance of sterols leads to an upregulation of PTBP1. nih.gov This feedback loop suggests a sophisticated mechanism for fine-tuning cholesterol metabolism, where PTBP1 plays a central role.

The primary targets of PTBP1 in this pathway are the genes encoding 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) and the low-density lipoprotein receptor (LDLR). nih.govnih.gov HMGCR is the rate-limiting enzyme in the de novo synthesis of cholesterol, while LDLR is crucial for the uptake of cholesterol from the bloodstream. nih.gov

By influencing the alternative splicing of HMGCR and LDLR pre-mRNAs, PTBP1 can affect the levels of functional proteins produced. nih.govnih.gov For instance, alternative splicing can lead to the production of non-functional or less active protein isoforms, thereby reducing cholesterol synthesis or uptake. nih.gov Specifically, sterol depletion suppresses the alternative splicing of multiple genes in the cholesterol homeostasis pathway, including HMGCR and LDLR, while sterol loading induces it. nih.gov Knockdown experiments have confirmed that the depletion of PTBP1 mitigates these sterol-induced changes in the alternative splicing of LDLR, HMGCS1 (3-hydroxy-3-methylglutaryl-CoA synthase 1), and MVK (mevalonate kinase), underscoring the direct role of PTBP1 in this regulatory process. nih.gov

Advanced Research Methodologies and Approaches for Ptbp Studies

Transcriptome-Wide Analysis Techniques

To investigate the global impact of PTBP on RNA processing, researchers employ transcriptome-wide analysis techniques. These methods provide a broad view of how PTBP influences the entire complement of RNA transcripts within a cell.

RNA sequencing (RNA-seq) has become a cornerstone for studying PTBP-mediated alternative splicing. This powerful technique allows for the comprehensive analysis of the transcriptome, providing insights into the expression levels of different RNA isoforms. By comparing the RNA-seq data from cells with normal and altered PTBP levels (e.g., through knockdown or overexpression), researchers can identify splicing events that are regulated by PTBP. nih.govnih.gov For instance, RNA-seq has been used to show that PTBP1 is essential for the regulation of alternative splicing in germline stem cells. nih.gov The analysis of RNA-seq data can reveal various types of alternative splicing events affected by PTBP, including cassette exons, alternative 3' or 5' splice sites, and intron retention. nih.govnih.gov The development of long-read RNA sequencing offers a unique advantage in resolving full-length transcripts, which helps in accurately identifying the association of genetic variants with specific splicing outcomes. youtube.comyoutube.com

Table 1: RNA-Seq Findings in PTBP Research

Finding Organism/Cell Line Key Outcome Reference
PTBP knockdown affects both exon inclusion and skipping Human cells Revealed the positional effect of PTBP binding on splicing outcome. nih.gov nih.gov
PTBP1 regulates alternative splicing in germline stem cells Mouse Essential for maintaining spermatogenesis. nih.gov nih.gov
PTBP1 regulates alternative splicing of USP5 Glioblastoma cells Implicated in tumorigenesis. nih.gov nih.gov

Before the widespread adoption of RNA-seq, microarrays were instrumental in the large-scale analysis of alternative splicing. Splicing-sensitive microarrays, which contain probes specifically designed to detect different splice variants, have been used to identify genes whose splicing patterns are altered in response to changes in PTBP expression. mdpi.comnih.gov These arrays can be designed with probes targeting exons, exon-exon junctions, or specific splice isoforms. researchgate.net While powerful, microarray analysis has some limitations, such as potential biases in probe design and a lower capacity to detect novel splice variants compared to RNA-seq. nih.govbiorxiv.org Nevertheless, microarray studies have provided valuable insights into the combinatorial control of splicing by PTBP and other RNA-binding proteins. mdpi.com

Table 2: Comparison of RNA-Seq and Microarray for Splicing Analysis

Feature RNA Sequencing (RNA-seq) Microarray-Based Splicing Analysis
Principle High-throughput sequencing of cDNA. Hybridization of labeled cDNA to probes on an array.
Detection Can identify novel splice variants and isoforms. youtube.com Primarily detects known or predicted splice variants. nih.gov
Quantification Provides a more accurate quantification of isoform abundance. Relative quantification based on probe hybridization intensity.
Dynamic Range Wider dynamic range for detecting low and high abundance transcripts. More limited dynamic range.
Bias Susceptible to sequencing biases. Susceptible to probe hybridization biases. nih.gov

RNA-Protein Interaction Mapping

Identifying the specific RNA sequences that PTBP binds to is crucial for understanding its regulatory mechanisms. Several techniques have been developed to map these interactions on a genome-wide scale.

Cross-linking immunoprecipitation (CLIP) is a powerful technique used to identify the binding sites of RNA-binding proteins like PTBP in vivo. epigenie.com The method involves cross-linking RNA-protein complexes in living cells using UV light, followed by immunoprecipitation of the protein of interest (in this case, PTBP) and sequencing of the associated RNA fragments. epigenie.comyoutube.com This allows for the precise identification of PTBP binding sites across the transcriptome.

Several variants of CLIP have been developed to improve the resolution and efficiency of the technique. nih.gov Individual-nucleotide resolution CLIP (iCLIP-seq) allows for the mapping of binding sites at single-nucleotide resolution. nih.govnih.gov Enhanced CLIP (eCLIP) is a more streamlined and efficient version of the protocol. nih.govtmc.edu These methods have been instrumental in creating a genome-wide map of PTBP-RNA interactions, revealing that PTBP's effect on splicing is often dependent on the position of its binding site relative to the regulated exon. nih.govnih.gov

RNA immunoprecipitation (RIP) is another method used to study RNA-protein interactions. nih.gov Similar to CLIP, RIP involves the immunoprecipitation of a specific RNA-binding protein. abcam.comnih.gov However, in its native form, RIP does not involve a cross-linking step, meaning it isolates both direct and indirect RNA associations. nih.gov The captured RNAs are then identified by techniques such as RT-qPCR, microarray (RIP-chip), or high-throughput sequencing (RIP-seq). epigenie.comnih.govabcam.com While generally providing lower resolution than CLIP-based methods, RIP is a valuable tool for identifying the cohort of RNAs that are associated with PTBP in a cellular context. nih.govnih.gov

Proteomic Approaches for PTBP Characterization

Proteomic approaches are essential for a comprehensive understanding of PTBP function, going beyond its interaction with RNA. These methods can be used to identify proteins that interact with PTBP, as well as to characterize post-translational modifications (PTMs) that may regulate its activity. nih.govnih.gov Techniques such as co-immunoprecipitation followed by mass spectrometry can reveal the protein interaction network of PTBP, providing insights into the larger cellular machinery in which it operates. Furthermore, modification-specific proteomics can identify PTMs like phosphorylation or ubiquitination on PTBP, which can influence its localization, stability, and binding affinity for RNA. nih.govresearchgate.net

Mass Spectrometry for Post-Translational Modification Identification

Mass spectrometry has become an indispensable tool for identifying and characterizing post-translational modifications (PTMs) of PTBP, which are crucial for modulating its function. PTMs can alter a protein's stability, localization, and its interactions with RNA and other proteins.

Mass spectrometry-based proteomic approaches, such as "bottom-up," "top-down," and "middle-down" strategies, are employed to analyze PTBP PTMs. In the common bottom-up approach, PTBP is enzymatically digested into smaller peptides, which are then analyzed by a mass spectrometer. The mass-to-charge ratio of these peptides is measured, and fragmentation analysis (tandem mass spectrometry or MS/MS) provides sequence information and the precise location of modifications.

Studies have utilized mass spectrometry to investigate the PTMs of PTBP1 and its paralog, PTBP2. In one such study, recombinant PTBP1 and PTBP2 were incubated in splicing reaction mixtures, and subsequent mass spectrometry analysis revealed distinct patterns of phosphorylation and acetylation. These modifications were predominantly found in the unstructured regions of the proteins, such as the N-terminal and linker domains, suggesting a role in regulating their differential splicing activities. researchgate.net For instance, distinct phosphorylation sites were identified in the linker regions of both PTBP1 and PTBP2, potentially influencing their interaction with other splicing factors. researchgate.net

Table 1: Selected Post-Translational Modifications of PTBP1 Identified by Mass Spectrometry

ModificationAmino Acid ResidueLocation/DomainPotential FunctionReference
PhosphorylationSerine, ThreonineUnstructured N-terminal and linker regionsRegulation of splicing activity researchgate.net
AcetylationLysine (B10760008)RNA Recognition Motifs (RRMs)Modulation of RNA binding affinity researchgate.net

This table is generated based on data from mass spectrometry analyses of PTBP1.

Affinity Purification-Mass Spectrometry for Protein Interaction Networks

To understand the functional context of PTBP, it is essential to identify its interacting protein partners. Affinity purification-mass spectrometry (AP-MS) is a powerful technique for elucidating protein-protein interaction networks. nih.govnih.gov In this method, a "bait" protein, such as PTBP1, is tagged and expressed in cells. The bait protein and its interacting "prey" proteins are then selectively isolated from a cell lysate using an antibody that recognizes the tag. The entire protein complex is then eluted and the components are identified by mass spectrometry. youtube.com

AP-MS studies have been conducted to map the interactome of PTBP1 and PTBP2 under specific conditions, such as in vitro splicing. These experiments have revealed that while the two paralogs share some interacting partners, they also associate with distinct sets of proteins. nih.govplos.orgnih.gov For example, under in vitro splicing conditions, PTBP1 was found to interact with a number of proteins involved in mRNA processing and splicing regulation, whereas PTBP2 showed fewer such interactions. nih.govplos.org This differential interaction profile likely contributes to their distinct roles in regulating alternative splicing.

Table 2: Selected Interacting Partners of PTBP1 Identified by Affinity Purification-Mass Spectrometry

Interacting ProteinProtein FunctionCellular ProcessReference
HNRNPLRNA-binding proteinmRNA processing, splicing nih.gov
DDX39ADEAD box helicaseRNA splicing, R-loop resolution nih.gov
MATR3Nuclear matrix proteinRNA stabilization, splicing nih.gov
RBMXRNA-binding proteinSplicing regulation plos.org
NONONuclear proteinTranscription, RNA processing portlandpress.com

This table presents a selection of proteins found to interact with PTBP1 in AP-MS studies.

Gene Editing and Manipulation Techniques

The development of precise gene editing and manipulation technologies has revolutionized the study of PTBP function by allowing for targeted modulation of its expression or the genetic elements it regulates.

CRISPR-Cas9 Systems for Modulating PTBP Expression or Target Elements

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a versatile genome editing tool that can be programmed to target specific DNA sequences. springernature.comresearchgate.net This technology has been used to create knockout cell lines or animal models by introducing frameshift mutations in the PTBP1 gene, leading to a loss of function. nih.gov Such knockout models are invaluable for studying the global impact of PTBP1 absence on cellular processes.

Furthermore, CRISPR-Cas9 has been employed with greater finesse to edit specific regulatory elements within PTBP1 target genes. For instance, researchers have used CRISPR-Cas9 to delete the PTBP1-binding sites in the intron of a target gene, thereby preventing PTBP1-mediated splicing repression and forcing the inclusion of a specific exon. elifesciences.orgescholarship.org This approach allows for the dissection of the functional consequences of a single splicing event regulated by PTBP1, isolating it from the broader effects of PTBP1 depletion. elifesciences.org

RNA Interference (RNAi) and Antisense Oligonucleotide (ASO) Technologies

Before the advent of CRISPR-Cas9, RNA interference (RNAi) was a widely used method for transiently reducing the expression of specific genes. RNAi can be mediated by small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), which guide the degradation of the target mRNA. nih.govresearchgate.netresearchgate.netspandidos-publications.comspringernature.com Numerous studies have utilized siRNA or shRNA to knockdown PTBP1 expression in various cell types to investigate its role in processes such as neuronal differentiation and tumorigenesis. nih.govresearchgate.netnih.gov

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid strands that can bind to a specific mRNA and modulate its function, often by promoting its degradation by RNase H or by sterically blocking the binding of other factors. researchgate.net ASOs have been designed to target the PTBP1 mRNA, leading to a reduction in PTBP1 protein levels. nih.govnih.gov Additionally, ASOs have been used to block PTBP1 binding to its target pre-mRNAs, thereby altering splicing patterns. nih.gov This approach can be more specific than global PTBP1 knockdown as it targets the regulation of a particular splicing event.

In Vitro and Ex Vivo Functional Assays

To directly assess the functional activity of PTBP on splicing, researchers utilize in vitro and ex vivo assays that can recapitulate the splicing process outside of a living organism or in cultured cells.

Splicing Reporter Assays

Splicing reporter assays are a cornerstone for studying the cis-acting RNA sequences and trans-acting protein factors that regulate alternative splicing. These assays typically involve a minigene construct that contains a target exon and its flanking intronic sequences, which include the PTBP1 binding sites. nih.govnih.gov This minigene is cloned into an expression vector and transfected into cells.

The expression of the minigene produces a pre-mRNA that is then spliced by the cellular machinery. The resulting spliced mRNA isoforms (either including or excluding the target exon) can be detected and quantified using techniques like reverse transcription-polymerase chain reaction (RT-PCR). nih.govnih.gov By co-expressing the splicing reporter with PTBP1 or its mutants, researchers can directly measure the protein's effect on the splicing of the target exon. nih.govresearchgate.net These assays have been instrumental in mapping the domains of PTBP1 required for its splicing repression activity and in characterizing the strength of its regulatory effect on different target exons. nih.govresearchgate.net

Cell-Free Splicing Systems

Cell-free splicing systems, also known as in vitro splicing assays, are powerful tools for dissecting the molecular mechanisms of pre-mRNA splicing, including the role of regulatory factors like the polypyrimidine tract-binding protein (PTBP). These systems typically utilize nuclear extracts from cultured cells, such as HeLa cells, which contain the necessary spliceosomal components and other regulatory proteins. nih.govnih.gov

The basic principle of a cell-free splicing assay involves the incubation of a radiolabeled pre-mRNA substrate with a nuclear extract under conditions that support splicing. nih.gov The pre-mRNA substrates are often engineered as "minigenes," which are shortened versions of larger genes containing the essential splicing signals, such as the 5' and 3' splice sites, the branch point sequence, and the polypyrimidine tract. nih.gov The use of minigenes allows for easier analysis of the splicing products. nih.gov

The splicing reaction is a two-step process. In the first step, the pre-mRNA is cleaved at the 5' splice site, and a lariat (B8276320) intermediate is formed. In the second step, the 5' and 3' exons are ligated, and the lariat intron is released. The progress of the reaction and the resulting spliced mRNA, intermediates, and byproducts can be visualized by denaturing polyacrylamide gel electrophoresis and autoradiography. nih.govnih.gov

The utility of cell-free splicing systems in studying PTBP lies in the ability to manipulate the reaction components. For instance, researchers can deplete PTBP from the nuclear extract or add purified recombinant PTBP to investigate its direct effects on the splicing of a particular pre-mRNA. nih.gov By mutating the PTBP binding sites within the pre-mRNA substrate, it is possible to determine the cis-acting elements required for PTBP-mediated regulation. nih.gov

These in vitro assays have been instrumental in demonstrating that PTBP often acts as a splicing repressor. nih.govnih.gov Studies using cell-free systems have shown that PTBP can compete with the essential splicing factor U2AF65 for binding to the polypyrimidine tract, thereby inhibiting the recognition of the 3' splice site and preventing exon inclusion. nih.gov For example, in vitro splicing assays were used to show that PTBP represses the splicing of exon 6B of the β-tropomyosin pre-mRNA by directly interfering with U2AF65 binding. nih.gov Similarly, the role of PTBP1 in regulating the alternative splicing of its own paralog, PTBP2, was elucidated in part through in vitro splicing experiments. nih.gov

Structural Biology and Biophysical Approaches

Understanding the three-dimensional structure of this compound (PTBP) and its complexes is fundamental to elucidating its mechanism of action. Structural biology and biophysical approaches provide atomic-level insights into how PTBP recognizes specific RNA sequences and interacts with other components of the cellular machinery.

X-ray Crystallography and NMR Spectroscopy of PTBP Domains

High-resolution structural information for PTBP has primarily been obtained through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques have been particularly successful in determining the structures of individual and tandem RNA Recognition Motifs (RRMs) of PTBP.

NMR Spectroscopy has been instrumental in revealing the solution structures of PTBP domains. nih.govnih.govnih.govplos.orgfrontiersin.org

Individual RRM Domains: The solution structures of all four RRM domains of PTBP have been solved, often in complex with short RNA oligonucleotides like CUCUCU. nih.govmdpi.com These studies have shown that each RRM domain adopts the canonical βαββαβ fold, with a four-stranded antiparallel β-sheet serving as the primary RNA-binding surface. nih.govmdpi.com However, they also revealed non-canonical features that contribute to their specific RNA binding properties. nih.gov

Tandem RRM Domains: The structure of a fragment containing RRM3 and RRM4 (PTB-34) was determined by NMR, showing that the two domains are connected by a flexible linker and tumble independently in solution in the absence of RNA. nih.gov A subsequent study using expressed protein ligation and NMR revealed that RRM3 and RRM4 can indeed interact in the free protein, forming a hydrophobic core. plos.org

PTBP-RNA Complexes: NMR structures of the four individual RRM domains of PTBP, each bound to a CUCUCU oligonucleotide, have provided detailed insights into RNA recognition. nih.gov These studies demonstrated that each RRM has a distinct binding specificity. A key finding was that RRM3 and RRM4 interact to orient their bound RNAs in an antiparallel fashion, providing a structural basis for how PTBP can loop out intervening RNA sequences. nih.govfrontiersin.org

These structural studies have been crucial in developing models for how PTBP functions as a splicing repressor, often by binding to multiple polypyrimidine tracts and looping out the intervening exon, making it inaccessible to the spliceosome. nih.govfrontiersin.org

Cryo-Electron Microscopy (Cryo-EM) for PTBP Complexes

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and dynamic macromolecular complexes. nih.govyoutube.comyoutube.comyoutube.com While cryo-EM has been extensively used to solve the structures of various spliceosomal complexes at different stages of assembly, nih.govnih.govembopress.orgscite.aiuni-goettingen.de high-resolution cryo-EM structures specifically of PTBP in complex with a simple RNA or as a primary component of a larger assembly are not yet widely available in the public domain.

The spliceosome is a massive and highly dynamic molecular machine, and many of its components, including various protein factors, are present transiently or in sub-stoichiometric amounts. While PTBP is known to influence spliceosome assembly and function, capturing a stable complex containing PTBP for high-resolution cryo-EM analysis has been challenging.

However, the rapid advancements in cryo-EM technology, including improved detectors and image processing software, are making it increasingly feasible to study smaller and more dynamic complexes. youtube.com It is anticipated that future cryo-EM studies will provide direct visualization of how PTBP interacts with the spliceosome and its pre-mRNA substrate, offering a more complete understanding of its regulatory role in alternative splicing. These studies could potentially capture snapshots of PTBP-mediated RNA looping and its influence on the conformation of the spliceosome.

Computational Structural Biology and Molecular Dynamics Simulations

Computational approaches are increasingly valuable for complementing experimental structural data and for exploring the dynamic nature of proteins like PTBP.

Computational Modeling has been used to predict PTBP binding sites and its splicing targets on a transcriptome-wide scale. One study developed a Hidden Markov Model (HMM) trained on data from Cross-Linking and Immunoprecipitation followed by sequencing (CLIP-seq). plos.org This model successfully predicted PTBP1 binding sites and was highly correlated with experimentally determined dissociation constants. plos.org Such computational models are powerful tools for identifying novel PTBP target exons and for understanding the rules of PTBP-mediated splicing regulation. plos.org

Molecular Dynamics (MD) Simulations provide a way to study the conformational dynamics of PTBP and its interactions with RNA at an atomic level. nih.govnih.govmdpi.commdpi.comnih.gov While specific, large-scale MD simulation studies solely focused on PTBP are not extensively published in general literature, the principles and applications of this technique to RNA-protein complexes are well-established. nih.govnih.gov

MD simulations can be used to:

Refine experimentally determined structures: Simulations can help to refine and validate structures obtained from X-ray crystallography or NMR.

Investigate conformational changes: PTBP is known to be a flexible protein, and MD simulations can model the conformational changes that occur upon RNA binding. mdpi.comnih.govresearchgate.netbiorxiv.orgnih.gov For example, simulations could explore the flexibility of the linkers between the RRM domains and how this flexibility is altered upon binding to RNA.

Characterize protein-RNA interactions: MD simulations can provide detailed information about the hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the PTBP-RNA complex. nih.gov

Predict the impact of mutations: By simulating a mutated form of PTBP, researchers can predict how the mutation might affect the protein's structure, dynamics, and RNA binding affinity.

The combination of experimental structural data with computational modeling and MD simulations provides a powerful and comprehensive approach to understanding the structure-function relationships of the this compound.

Evolutionary Conservation and Divergence of Ptbp Functions

Comparative Genomics of PTBP Genes Across Species

The PTBP gene family in vertebrates consists of three main paralogs: PTBP1, PTBP2 (also known as nPTB), and PTBP3 (also known as ROD1). nih.govnih.govresearchgate.net Phylogenetic analyses indicate that the gene duplication events giving rise to these three distinct lineages occurred before the basal diversification of vertebrates, highlighting their ancient origin. nih.gov This early expansion allowed for the subfunctionalization and neofunctionalization of the PTBP paralogs.

Despite their ancient divergence, the paralogs have maintained a high degree of similarity at the amino acid level, with sequence identities often exceeding 75-80%. nih.govnih.gov All three proteins conserve the characteristic structure of four RNA Recognition Motifs (RRMs), which are responsible for binding to polypyrimidine tracts in target RNAs. nih.govnih.gov The primary structure, including the four RRMs connected by flexible linkers, is conserved from insects like Drosophila to humans. nih.gov However, the unstructured linker regions, particularly between RRM2 and RRM3, and the N-terminal region show less sequence conservation among the paralogs. nih.govnih.gov

Genomic analysis reveals that the local synteny (the conservation of gene order on chromosomes) for the three paralogous PTBP genes has been well-preserved throughout vertebrate evolution. nih.gov A notable divergence lies in their nucleotide composition and codon usage. Studies have shown a distinct evolutionary trend where PTBP1 genes in mammals are enriched in GC-ending codons (GC3-enrichment), which are associated with broadly and highly expressed genes. nih.gov In contrast, PTBP2 genes are enriched in AT-ending, rarer codons, a feature often linked to tissue-restricted expression. nih.gov This divergence in codon usage may be linked to translational efficiency and the evolution of their distinct expression patterns. nih.govnih.gov

Table 1: Comparative Genomic Features of Vertebrate PTBP Paralogs

This interactive table summarizes the key genomic and protein features of the three main PTBP paralogs found in vertebrates.

FeaturePTBP1PTBP2 (nPTB)PTBP3 (ROD1)
Origin Ancient vertebrate paralog nih.govAncient vertebrate paralog nih.govAncient vertebrate paralog nih.gov
Amino Acid Identity High identity with paralogs (>75%) nih.govHigh identity with paralogs (>75%) nih.govHigh identity with paralogs (>75%) nih.gov
Protein Structure Four conserved RRMs nih.govFour conserved RRMs nih.govSimilar domain structure with four RRMs researchgate.netnih.gov
Linker Regions Less conserved with PTBP2 nih.govnih.govLess conserved with PTBP1 nih.govnih.govDivergence in N-terminal region nih.gov
Codon Usage (Mammals) GC-rich, frequent codons nih.govAT-rich, rare codons nih.govAT-enrichment, rare codons nih.gov
Synteny Well-preserved over time nih.govWell-preserved over time nih.govWell-preserved over time nih.gov

Evolution of Tissue-Specific PTBP Expression Patterns

A key outcome of the evolution of the PTBP gene family is the divergence of their expression patterns, which allows them to regulate gene expression in a tissue-specific manner. PTBP1 is broadly expressed in many cell types and tissues. nih.govatlasgeneticsoncology.org In contrast, PTBP2 expression is predominantly restricted to the nervous system, with some expression in the testis, while PTBP3 is found primarily in hematopoietic cells. nih.govnih.govresearchgate.netnih.gov

Studies in the frog Xenopus tropicalis provide a clear example of this specialization during embryonic development. ehu.eusnih.gov Each of the three ptbp paralogs exhibits a unique expression pattern:

ptbp1 is the most prevalent maternal mRNA and is widely expressed in the ectoderm and mesoderm during early development, and later in structures like the epidermis and neural crest. ehu.eusnih.gov

ptbp2 expression is tightly restricted to the developing nervous system, including the brain, spinal cord, and neural retina. ehu.eusnih.gov

ptbp3 is expressed in erythroid precursors and also shows specific expression in subdomains of the central nervous system and the notochord. ehu.eusnih.gov

This partitioning of expression domains underscores their non-redundant roles during development. ehu.eusnih.gov The most well-studied example of this specialization is the developmental switch from PTBP1 to PTBP2 expression during neurogenesis. nih.govnih.gov In neuronal progenitor cells, PTBP1 is highly expressed and represses the production of PTBP2. researchgate.netnih.gov As neurons begin to differentiate, PTBP1 levels decrease, leading to the upregulation of PTBP2, which then orchestrates a neuronal-specific program of alternative splicing. nih.govnih.govnih.gov This transition is critical for proper neuronal maturation and function. researchgate.net

Table 2: Tissue-Specific Expression of PTBP Paralogs in Vertebrates

This interactive table outlines the primary tissues and developmental stages where each PTBP paralog is expressed.

ParalogPrimary Expression PatternKey Developmental Roles
PTBP1 Ubiquitously expressed in most non-neuronal tissues. nih.govatlasgeneticsoncology.orgExpressed in embryonic stem cells and neuronal progenitors, represses premature neuronal differentiation. nih.gov Prevalent maternal mRNA in Xenopus. ehu.eusnih.gov
PTBP2 Predominantly in post-mitotic neurons and testis. nih.govehu.eusnih.govUpregulated during neuronal differentiation to control a neuronal-specific splicing program. nih.govnih.gov Essential for the development of the cerebellum, striatum, and brain stem. nih.gov
PTBP3 Primarily in hematopoietic cells. researchgate.netnih.govExpressed in erythroid precursors in Xenopus. ehu.eusnih.gov Expected to have a key role in the hematopoietic system. nih.gov

Conservation of PTBP-Mediated Regulatory Mechanisms

The fundamental mechanism of PTBP function—binding to polypyrimidine-rich sequences to regulate alternative splicing—is highly conserved. PTBPs typically act as splicing repressors by competing with core splicing factors like U2AF65 or by looping out exons to prevent their inclusion. atlasgeneticsoncology.org This core repressive function is a conserved feature of the protein family.

A critical and conserved regulatory circuit is the cross-regulation among paralogs. PTBP1 directly represses PTBP2 expression in non-neuronal cells by promoting the skipping of PTBP2's exon 10. This leads to the production of a non-functional mRNA that is degraded via nonsense-mediated decay (NMD). nih.gov This mechanism ensures that PTBP2 is only expressed when PTBP1 levels fall, as occurs during neurogenesis. nih.gov Furthermore, PTBP1 is known to autoregulate its own expression through a negative feedback loop, where it promotes the skipping of its own exon 11, also leading to NMD. nih.gov This autoregulation prevents excessive levels of PTBP1, which could be disruptive to cellular processes. nih.gov

While the core RNA-binding domains (RRMs) are highly conserved, the less-conserved linker regions between them contribute to functional divergence. nih.govnih.gov These linkers, along with distinct post-translational modifications (PTMs) on each paralog, are thought to modulate interactions with co-factor proteins, leading to differential regulation of specific exons. nih.govplos.org For instance, PTBP1 and PTBP2 can bind to the same RNA sequences, but their differing interactions with co-factors likely lead to their distinct effects on splicing. nih.govescholarship.org

Adaptation and Diversification of PTBP Target Networks

While the PTBP paralogs share a common binding motif and regulatory mechanism, their target RNA networks have diverged significantly, allowing them to control distinct biological programs. This diversification is evident in their partially overlapping but functionally distinct roles. For example, in the developing brain, PTBP1 can rescue some, but not all, of the defects caused by the loss of PTBP2, demonstrating both redundant and specific functions. nih.govescholarship.org

The switch from PTBP1 to PTBP2 during neurogenesis results in a large-scale reprogramming of alternative splicing. nih.gov Many exons, particularly those in genes related to synaptic function and cytoskeletal organization, are differentially sensitive to PTBP1 and PTBP2. nih.govnih.gov PTBP2, for instance, is often a weaker repressor than PTBP1, and this titrated repression is crucial for activating a suite of neuronal-specific exons required for neuronal maturation while still suppressing cryptic exons that could be deleterious. nih.gov

A significant evolutionary adaptation in the PTBP network occurred in the mammalian lineage. A mammalian-specific alternative splicing event leads to the skipping of exon 9 in PTBP1 mRNA. nih.gov The resulting PTBP1 protein isoform has a reduced repressive activity, which facilitates the activation of a brain-specific alternative splicing program that contributed to the evolutionary differences between the nervous systems of mammals and other vertebrates. nih.gov

The target networks have also adapted to lineage-specific needs. In hematopoietic cells, PTBP3 is expected to regulate a distinct set of targets crucial for that system. nih.gov In B-cell development, PTBP1 and PTBP2 show redundancy in ensuring progression past the pro-B cell stage, but PTBP1 has a unique, non-compensable role later in germinal center B cells. pnas.org This illustrates how, following gene duplication, PTBP paralogs have been co-opted to regulate both conserved and novel cellular pathways, contributing to the evolution of tissue-specific functions.

Table 3: Examples of Divergent and Redundant Functions of PTBP Paralogs

This interactive table provides examples of specific cellular processes and target exons that highlight the functional divergence and redundancy among PTBP family members.

Process/TargetRole of PTBP1Role of PTBP2Evolutionary Implication
Neurogenesis Represses neuronal splicing program in progenitor cells. nih.govActivates neuronal splicing program upon differentiation. nih.govnih.govSpecialization of PTBP2 for neuronal maturation.
c-Src N1 exon Strong repressor of exon inclusion. nih.govplos.orgWeak or no repression. nih.govplos.orgDifferential target specificity likely due to co-factor interactions.
PTBP1 exon 9 splicing Inclusion is common in non-mammalian vertebrates.N/AMammalian-specific skipping alters PTBP1 activity, driving evolution of new splicing networks. nih.gov
B-Cell Development Essential for pro-B cell stage; unique role in germinal centers. pnas.orgCompensates for PTBP1 loss at the pro-B cell stage. pnas.orgSubfunctionalization and redundancy in a specific hematopoietic lineage.
Cryptic Exon Repression Strong repressor.Weaker repressor, but sufficient to suppress deleterious cryptic exons. nih.govTitrated repression allows for activation of beneficial neuronal exons while maintaining genome integrity. nih.gov
Pbx1 Splicing Represses a neuronal-specific isoform in embryonic stem cells, preventing premature differentiation. nih.govDoes not regulate this specific event in the same manner. nih.govPTBP1 has a specialized role in maintaining pluripotency by controlling key transcription factors.

Q & A

Q. What are the primary molecular functions of PTB in RNA metabolism, and how are they experimentally validated?

Q. What structural features of PTB enable its RNA-binding activity?

PTB contains four RNA recognition motifs (RRM1-4), with RRM3 being critical for RNA affinity and specificity. Experimental approaches include:

  • X-ray crystallography/NMR : Resolve RRM-RNA interactions, showing RRM3 binds UCUUC motifs .
  • Deletion mutants : Truncated PTB constructs lacking RRM2 or the inter-RRM linker abolish splicing repression, highlighting structural requirements .
  • Dimerization studies : PTB homodimerization via RRM2 enhances RNA binding avidity .

Advanced Research Questions

Q. How does PTB switch between its roles as a splicing repressor and an activator of IRES-mediated translation?

PTB's functional duality is context-dependent, mediated by:

  • Subcellular localization : Nuclear PTB represses splicing, while cytoplasmic PTB stabilizes IRES structures. Fractionation and immunofluorescence confirm shuttling dynamics .
  • Co-factor interactions : In splicing, PTB competes with U2AF65 for polypyrimidine tract binding ; in translation, it recruits eIF4G to IRESs .
  • RIP-seq : Demonstrates PTB's association with distinct RNA cohorts in nuclear vs. cytoplasmic compartments .

Q. What experimental approaches resolve PTB-RNA interaction specificity in splicing regulation?

  • UV crosslinking : Identifies PTB binding to intronic pyrimidine tracts upstream of repressed exons .
  • Electrophoretic mobility shift assays (EMSAs) : Map PTB binding to motifs in alternatively spliced pre-mRNAs (e.g., GlyRα2) .
  • Minigene reporters : Mutagenesis of PTB-binding sites in model transcripts (e.g., β-tropomyosin) confirms repression .

Q. How do PTB paralogs (PTBP2/nPTB, PTBP3/ROD1) differ in function and regulation?

  • Tissue-specific expression : PTBP2 is enriched in neurons and muscle; PTBP3 in hematopoietic cells. qRT-PCR and immunoblotting validate isoform-specific expression .
  • Functional divergence : PTBP2 lacks the RRM2 linker required for splicing repression, while PTBP3 regulates CD154 mRNA stability via 3'UTR binding .
  • Knockdown/rescue assays : siRNA-mediated depletion of PTBP2 in neurons alters splicing of GABA receptor isoforms .

Q. How can conflicting reports on PTB’s role as a splicing repressor vs. translation activator be reconciled?

Contradictions arise from:

  • RNA structural context : PTB represses splicing via linear pyrimidine tracts but activates translation by stabilizing IRES secondary structures .
  • Protein partners : Nuclear PTB interacts with hnRNPs (e.g., Nova) to repress exons , while cytoplasmic PTB cooperates with IRES trans-acting factors (ITAFs) .
  • Cell-type specificity : Neuronal PTBP2 antagonizes Nova-dependent splicing activation, illustrating isoform-dependent competition .

Q. What methodologies assess PTB’s role in IRES-mediated translation in viral and cellular mRNAs?

  • Bicistronic luciferase assays : Measure IRES activity in constructs derived from viruses (e.g., Zika, EV71) or oncogenes (c-myc) .
  • siRNA/CRISPR knockdown : PTB depletion reduces IRES efficiency, validated by polysome profiling .
  • RNA structure probing (SHAPE-MaP) : Maps PTB-induced conformational changes in IRES elements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.